Product packaging for Ethyl dibutylphosphinite(Cat. No.:CAS No. 56660-55-0)

Ethyl dibutylphosphinite

Cat. No.: B15469441
CAS No.: 56660-55-0
M. Wt: 190.26 g/mol
InChI Key: BACGWSQQIAEILW-UHFFFAOYSA-N
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Description

Ethyl dibutylphosphinite is a useful research compound. Its molecular formula is C10H23OP and its molecular weight is 190.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23OP B15469441 Ethyl dibutylphosphinite CAS No. 56660-55-0

Properties

CAS No.

56660-55-0

Molecular Formula

C10H23OP

Molecular Weight

190.26 g/mol

IUPAC Name

dibutyl(ethoxy)phosphane

InChI

InChI=1S/C10H23OP/c1-4-7-9-12(11-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

BACGWSQQIAEILW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Dibutylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl dibutylphosphinite, a trivalent organophosphorus compound. The methodologies and data presented are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of chlorine in dibutylchlorophosphine with an ethoxy group from ethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

(C₄H₉)₂PCl + C₂H₅OH + Base → (C₄H₉)₂POC₂H₅ + Base·HCl

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of a diphenylphosphinic acid ester from diphenylchlorophosphine and ethanol, can be adapted for this synthesis[1].

  • Materials:

    • Dibutylchlorophosphine

    • Anhydrous ethanol

    • Anhydrous triethylamine (or another suitable base)

    • Anhydrous diethyl ether (or another inert solvent)

  • Procedure:

    • A solution of dibutylchlorophosphine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring under a nitrogen atmosphere.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    • The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude this compound is then purified by vacuum distillation.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Dibutylchlorophosphine Ethanol Triethylamine Reaction Nucleophilic Substitution (0°C to RT, Inert Atmosphere) Reactants->Reaction Workup Filtration to remove Et3N·HCl Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds. ³¹P, ¹H, and ¹³C NMR are all informative.

Expected NMR Data:

NucleusChemical Shift (δ) Range (ppm)Expected Multiplicity & Coupling Constants (J)
³¹P 130 - 150Singlet (proton decoupled)
¹H 3.5 - 4.0 (O-CH₂)Quartet, ³J(HP) ≈ 7-10 Hz, ³J(HH) ≈ 7 Hz
1.2 - 1.8 (P-CH₂-CH₂-CH₂-)Multiplets
1.0 - 1.2 (O-CH₂-CH₃)Triplet, ³J(HH) ≈ 7 Hz
0.8 - 1.0 (P-CH₂-CH₂-CH₂-CH₃)Triplet, ³J(HH) ≈ 7 Hz
¹³C 60 - 65 (O-CH₂)Doublet, ²J(CP) ≈ 15-25 Hz
25 - 35 (P-CH₂)Doublet, ¹J(CP) ≈ 15-25 Hz
20 - 30 (P-CH₂-CH₂)Doublet, ²J(CP) ≈ 10-20 Hz
15 - 20 (P-CH₂-CH₂-CH₂)Doublet, ³J(CP) ≈ 5-10 Hz
10 - 15 (P-CH₂-CH₂-CH₂-CH₃)Singlet
15 - 20 (O-CH₂-CH₃)Doublet, ³J(CP) ≈ 5-10 Hz

Note: The chemical shift ranges and coupling constants are estimates based on data for analogous trialkylphosphines and phosphinites.

Characterization Logic:

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_Other Other Techniques P31 31P NMR H1 1H NMR C13 13C NMR IR IR Spectroscopy MS Mass Spectrometry Product This compound Product->P31 P environment Product->H1 Proton environments & couplings Product->C13 Carbon backbone & couplings Product->IR Functional groups Product->MS Molecular Weight & Fragmentation

Caption: Spectroscopic methods for characterizing this compound.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Expected IR Data:

Wavenumber (cm⁻¹)Assignment
2960-2850C-H stretching (butyl and ethyl groups)
1465-1450C-H bending (CH₂)
1380-1370C-H bending (CH₃)
1050-1000P-O-C stretching

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

m/zAssignment
[M]⁺Molecular ion peak
[M - C₂H₅]⁺Loss of ethyl group
[M - OC₂H₅]⁺Loss of ethoxy group
[M - C₄H₉]⁺Loss of a butyl group

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific laboratory conditions.

References

"physical and chemical properties of Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diphenylphosphinite (CAS No. 719-80-2) is an organophosphorus compound with the chemical formula C₁₄H₁₅OP. It is a versatile reagent and ligand in organic synthesis, finding applications as a key intermediate in the production of pharmaceutical compounds and photoinitiators.[1] Its unique reactivity, stemming from the trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of ethyl diphenylphosphinite, along with detailed experimental protocols and an exploration of its relevance in biological signaling pathways.

Physical and Chemical Properties

Ethyl diphenylphosphinite is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by its sensitivity to air and moisture, which necessitates careful handling and storage to maintain its purity.[2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Ethyl Diphenylphosphinite
PropertyValueReference
Molecular Formula C₁₄H₁₅OP[2]
Molecular Weight 230.24 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 179-180 °C at 14 mmHg[2]
Density 1.066 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.59
Solubility Soluble in ethanol and ether.[2]
Table 2: Chemical and Safety Properties of Ethyl Diphenylphosphinite
PropertyValueReference
Chemical Name Ethyl diphenylphosphinite
Synonyms Diphenylphosphinous acid ethyl ester, Ethoxydiphenylphosphine
CAS Number 719-80-2[1]
Purity ≥97.0% (GC)[2]
Storage Temperature 2-8°C, under inert atmosphere, protected from light and moisture.[2]
Flash Point 113 °C (closed cup)
Hazard Statements H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.6-7.2 (m, 10H, Ar-H), 3.95 (dq, JH-H=7 Hz, JP-H=10 Hz, 2H, OCH₂), 1.30 (t, J=7 Hz, 3H, CH₃).

  • ¹³C NMR, ³¹P NMR, and IR Data: While specific data for ethyl diphenylphosphinite is not available, characteristic peaks can be inferred from related structures. For instance, the ³¹P NMR chemical shift is expected to be in the phosphinite region. The IR spectrum would likely show strong absorptions corresponding to P-O-C and aromatic C-H bonds.

Experimental Protocols

Synthesis of Ethyl Diphenylphosphinite

Two common methods for the synthesis of ethyl diphenylphosphinite are outlined below.

Method 1: From Diphenylphosphinous Chloride

This protocol involves the reaction of diphenylphosphinous chloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Materials: Diphenylphosphinous chloride, absolute ethanol, pyridine (or another suitable base), and anhydrous diethyl ether.

  • Procedure:

    • A solution of diphenylphosphinous chloride (135 mmol) in anhydrous diethyl ether (120 mL) is prepared in a flask under an inert atmosphere (e.g., argon).

    • The solution is cooled to 5 °C in an ice bath.

    • A solution of absolute ethanol (200 mmol) and pyridine (134 mmol) in anhydrous diethyl ether (120 mL) is added dropwise to the cooled solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

    • The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere. The solid is washed with anhydrous ether.

    • The solvent is removed from the filtrate by evaporation under reduced pressure to yield an oil.

    • The crude product is purified by Kugelrohr distillation at 95 °C (0.1 mmHg) to give pure ethyl diphenylphosphinite.

Method 2: From Phenylphosphonous Dichloride

This method involves the reaction of phenylphosphonous dichloride with ethanol and a base.

  • Materials: Phenylphosphonous dichloride, absolute ethanol, pyridine, and anhydrous diethyl ether.

  • Procedure:

    • A solution of phenylphosphonous dichloride (66 g, 0.37 mol) in anhydrous ether (100 mL) is prepared in a flask.

    • A solution of absolute ethanol (21.6 mL, 0.37 mol) and pyridine (29.6 mL) is added slowly and dropwise to the stirred solution.

    • The reaction mixture is filtered to remove the precipitate, which is then washed with ether.

    • The ether is evaporated from the filtrate to yield an oily residue.

    • The crude product is purified by distillation, first in a Kugelrohr apparatus and then through a short Vigreux column at 95°-98° C (0.05 mmHg).

Chemical Reactivity and Handling

Ethyl diphenylphosphinite is sensitive to atmospheric oxygen and moisture.[2] Exposure can lead to oxidation to the corresponding phosphinate and hydrolysis. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.[2]

Oxidation

Phosphinites are readily oxidized to the corresponding phosphinates. This can occur upon exposure to air or by reaction with oxidizing agents. A general protocol for the controlled oxidation is as follows:

  • Materials: Ethyl diphenylphosphinite, a suitable oxidizing agent (e.g., hydrogen peroxide, a peroxy acid), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve ethyl diphenylphosphinite in the chosen solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of the oxidizing agent.

    • Monitor the reaction by a suitable technique (e.g., TLC or ³¹P NMR) until the starting material is consumed.

    • Work up the reaction mixture to isolate the ethyl diphenylphosphinate product.

Hydrolysis

The P-O bond in ethyl diphenylphosphinite is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield diphenylphosphine oxide and ethanol.[3]

  • Materials: Ethyl diphenylphosphinite, aqueous acid (e.g., HCl) or base (e.g., NaOH), and a suitable solvent.

  • Procedure:

    • Dissolve ethyl diphenylphosphinite in a water-miscible solvent.

    • Add the aqueous acid or base and heat the mixture if necessary.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, neutralize the reaction mixture and extract the diphenylphosphine oxide product.

Role in Signaling Pathways

While direct involvement of ethyl diphenylphosphinite in specific signaling pathways is not well-documented, organophosphorus compounds as a class are known to interact with and modulate various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus. Dysregulation of this pathway is implicated in various diseases, including cancer.

MAPK_ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates Gene Expression

References

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Ethyl diphenylphosphinite, with the linear formula (C₆H₅)₂POC₂H₅, is a liquid at room temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its molecular weight is 230.24 g/mol .[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For Ethyl diphenylphosphinite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.6 - 7.2Multiplet-10H, Aromatic protons (C₆H₅)
3.95Doublet of quartetsJ(H,H) = 7, J(P,H) = 102H, Methylene protons (-OCH₂CH₃)
1.30TripletJ(H,H) = 73H, Methyl protons (-OCH₂CH₃)
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift (δ) ppmAssignment
~140C (ipso, P-C)
~130C (ortho)
~128C (meta)
~129C (para)
~61-OCH₂
~16-CH₃
Note: These are predicted values and may differ from experimental results.

Table 3: Predicted ³¹P NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift (δ) ppmAssignment
~115P
Note: This is a predicted value referenced to 85% H₃PO₄ and may differ from experimental results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3010MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic)
1590, 1480, 1435Medium to StrongC=C stretching (aromatic ring)
1070 - 1020StrongP-O-C stretching (asymmetric)
740 - 690StrongC-H out-of-plane bending (monosubstituted benzene)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite

m/zRelative IntensityAssignment
230High[M]⁺ (Molecular ion)
202Moderate[M - C₂H₄]⁺
185High[(C₆H₅)₂P]⁺
154Moderate[C₁₂H₁₀]⁺ (Biphenyl)
77Moderate[C₆H₅]⁺
Note: These are predicted fragmentation patterns and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride with ethanol in the presence of a base like pyridine. The product is typically purified by Kugelrohr distillation.

  • Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ³¹P NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, which is maintained at a temperature of 200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole mass analyzer.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl diphenylphosphinite.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl diphenylphosphinite Purification Purification (Kugelrohr Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl diphenylphosphinite.

References

Synthesis of Ethyl Diphenylphosphinite from Chlorodiphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine. Ethyl diphenylphosphinite is a crucial organophosphorus intermediate in the production of pharmaceutical ingredients and photoinitiators.[1] This document outlines the prevalent synthetic methodology, including a detailed experimental protocol, and presents key quantitative data in a structured format. Visual diagrams of the reaction pathway and experimental workflow are included to enhance understanding.

Introduction

Ethyl diphenylphosphinite, with the chemical formula (C₆H₅)₂POC₂H₅, is a trivalent phosphorus compound characterized by an ethoxy group and two phenyl groups attached to the phosphorus atom.[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis.[1] Its primary applications are as an intermediate in the synthesis of complex molecules for active pharmaceutical ingredients and as a precursor for photoinitiators used in UV-curing technologies.[1] The synthesis typically proceeds via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Reaction and Mechanism

The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a nucleophilic substitution reaction at the phosphorus center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion. A base, typically a tertiary amine like pyridine, is used to scavenge the concurrently formed hydrogen chloride, driving the reaction to completion.

Reaction Pathway Diagram

ReactionPathway Chlorodiphenylphosphine Chlorodiphenylphosphine ((C₆H₅)₂PCl) EthylDiphenylphosphinite Ethyl Diphenylphosphinite ((C₆H₅)₂POC₂H₅) Chlorodiphenylphosphine->EthylDiphenylphosphinite + Ethanol + Pyridine Ethanol Ethanol (C₂H₅OH) Ethanol->EthylDiphenylphosphinite Pyridine Pyridine (C₅H₅N) PyridiniumChloride Pyridinium Chloride (C₅H₅N·HCl) Pyridine->PyridiniumChloride + HCl

Caption: Reaction scheme for the synthesis of ethyl diphenylphosphinite.

Experimental Protocol

The following protocol is a detailed method for the preparation of ethyl diphenylphosphinite from chlorodiphenylphosphine.

Materials:

  • Chlorodiphenylphosphine ((C₆H₅)₂PCl)

  • Ethanol (C₂H₅OH), absolute

  • Pyridine (C₅H₅N), anhydrous

  • Diethyl ether ( (C₂H₅)₂O), anhydrous

Procedure: [2]

  • A solution of chlorodiphenylphosphine (135 mmol) in 120 mL of dry diethyl ether is prepared in a flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to 5 °C using an ice bath.

  • A solution of ethanol (200 mmol) and pyridine (134 mmol) in 120 mL of dry diethyl ether is added dropwise to the cooled chlorodiphenylphosphine solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The resulting white precipitate of pyridinium hydrochloride is removed by filtration under an inert atmosphere.

  • The solid hydrochloride is washed with dry diethyl ether.

  • The solvent is removed from the filtrate by evaporation under reduced pressure to yield a crude oil.

  • The crude product is purified by Kugelrohr distillation at 95 °C under a vacuum of 0.1 mmHg.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of ethyl diphenylphosphinite.

ParameterValueReference
Reactants
Chlorodiphenylphosphine135 mmol[2]
Ethanol200 mmol[2]
Pyridine134 mmol[2]
Reaction Conditions
SolventDry Diethyl Ether[2]
Initial Temperature5 °C[2]
Product Information
Yield88%[2]
AppearanceColorless to light yellow liquid[1]
Boiling Point95 °C @ 0.1 mmHg[2]
Purity>98%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl diphenylphosphinite.

ExperimentalWorkflow Start Start Preparation Prepare solutions of chlorodiphenylphosphine and ethanol/pyridine in dry ether Start->Preparation Reaction Add ethanol/pyridine solution dropwise to chlorodiphenylphosphine solution at 5 °C Preparation->Reaction Warm Warm to room temperature Reaction->Warm Filtration Filter to remove pyridinium hydrochloride Warm->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Purification Purify by Kugelrohr distillation (95 °C, 0.1 mmHg) Evaporation->Purification Product Obtain pure ethyl diphenylphosphinite Purification->Product

Caption: General experimental workflow for the synthesis of ethyl diphenylphosphinite.

Safety Considerations

Chlorodiphenylphosphine is a corrosive and moisture-sensitive compound.[3] It reacts with water and alcohols.[3][4] Therefore, all manipulations should be carried out under an inert and dry atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a well-established and efficient method. The use of pyridine as a base and diethyl ether as a solvent provides a high yield of the desired product. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

"alternative names for Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl diphenylphosphinite: Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of Ethyl diphenylphosphinite (CAS No. 719-80-2), a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a reagent in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of chemical research and drug development, offering detailed information on its nomenclature, physicochemical properties, and a representative synthetic protocol.

Nomenclature and Identifiers

The compound is known by several names across chemical literature and databases. A clear understanding of its alternative names is crucial for accurate literature searches and material sourcing.

Identifier TypeValue
Primary Common Name Ethyl diphenylphosphinite
IUPAC Name ethoxy(diphenyl)phosphane
CAS Number 719-80-2
Synonym(s) Diphenylphosphinous acid, ethyl ester
O-Ethyl diphenylphosphinite
Ethoxydiphenylphosphine
Chemical Formula C₁₄H₁₅OP
InChI Key XJCTXHVMJATEPM-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key quantitative data for Ethyl diphenylphosphinite, providing essential information for experimental design and safety considerations.

PropertyValue
Molecular Weight 230.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 120-122 °C at 0.1 mmHg
Density 1.065 g/cm³ at 25 °C
Refractive Index (n²⁰/D) 1.599

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the various names and identifiers for ethoxy(diphenyl)phosphane, providing a clear visual guide for its identification.

G cluster_main Ethyl diphenylphosphinite Identification cluster_syn Common Synonyms main Ethyl diphenylphosphinite iupac IUPAC Name: ethoxy(diphenyl)phosphane main->iupac cas CAS Number: 719-80-2 main->cas synonyms Synonyms main->synonyms formula Formula: C₁₄H₁₅OP main->formula syn1 Diphenylphosphinous acid, ethyl ester synonyms->syn1 syn2 Ethoxydiphenylphosphine synonyms->syn2 syn3 O-Ethyl diphenylphosphinite synonyms->syn3

Caption: A diagram showing the relationships between identifiers.

Representative Synthetic Protocol

The synthesis of Ethyl diphenylphosphinite is commonly achieved via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol.

Materials and Equipment:

  • Chlorodiphenylphosphine (1.0 eq)

  • Anhydrous Ethanol (1.1 eq)

  • Anhydrous Triethylamine (1.2 eq)

  • Anhydrous Diethyl Ether or Toluene (as solvent)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Schlenk line or other inert atmosphere setup

  • Cannula or syringe for liquid transfers

  • Filtration apparatus (e.g., fritted glass filter)

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is free of moisture by oven-drying or flame-drying under vacuum. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve chlorodiphenylphosphine in the anhydrous solvent. In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in the same solvent.

  • Reaction: Cool the chlorodiphenylphosphine solution to 0 °C using an ice bath. Add the ethanol/triethylamine solution dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent to recover any residual product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by vacuum distillation to yield Ethyl diphenylphosphinite as a clear, colorless liquid.

Safety Precautions:

  • Organophosphorus compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorodiphenylphosphine is corrosive and reacts with moisture; handle it exclusively under an inert atmosphere.

  • All operations should be conducted within a well-ventilated fume hood.

In-Depth Technical Guide: Health and Safety Data for Ethyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Ethyl diphenylphosphinite (CAS No. 719-80-2). The information is compiled from safety data sheets, chemical databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.

Core Safety and Hazard Information

Ethyl diphenylphosphinite is a colorless to light yellow liquid primarily used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.[1] While a valuable reagent, it presents several health and safety hazards that require careful management in a laboratory or industrial setting.

GHS Classification and Hazard Statements:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For Ethyl diphenylphosphinite, the following classifications and corresponding hazard statements apply.[2][3]

Classification Code Hazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2][3]
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)H412Harmful to aquatic life with long lasting effects.[2][3]

Some sources also indicate potential for skin and eye irritation.[4][5]

Pictograms and Signal Word:

  • Pictogram: GHS07 (Exclamation Mark)[2][3]

  • Signal Word: Warning[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ethyl diphenylphosphinite, covering its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅OP[1]
Molecular Weight 230.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][6]
Density 1.066 g/mL at 25 °C[1][2]
Boiling Point 179-180 °C at 14 mmHg[1]
Flash Point 113 °C (235.4 °F) - closed cup[2][3]
Refractive Index n20/D 1.59[2]
Solubility Soluble in chloroform.[6]
Sensitivity Sensitive to air and moisture.[1]

Table 2: Toxicological Data

EndpointValueSpeciesSource(s)
Acute Oral Toxicity (LD50) 1640 mg/kgMouse[7]

Table 3: Storage and Handling

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[2]
Storage Conditions Store in a cool, dry, well-ventilated area in well-closed containers, protected from light.[1]
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Ethyl diphenylphosphinite are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory submissions. The following are summaries of the relevant OECD test guidelines that would be used to determine the acute toxicity data presented above.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Principle: The test involves administering the substance to animals in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance's acute toxicity.

  • Animal Model: Typically, young adult female rats are used. Animals are fasted before administration of the test substance.

  • Procedure:

    • A sighting study is often performed with a single animal to determine the appropriate starting dose for the main study.

    • The substance is administered as a single oral dose by gavage.

    • Groups of animals are dosed at a specific fixed dose level. The response of these animals determines the dose for the next group (either higher or lower).

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Skin Irritation/Corrosion (Adapted from OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.

  • Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

  • Test System: A reconstructed human epidermis, which is a multi-layered, differentiated culture of human keratinocytes.

  • Procedure:

    • The test substance is applied to the surface of the tissue model.

    • After a defined exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is then determined by the enzymatic conversion of MTT to a colored formazan, which is measured spectrophotometrically.

  • Endpoint: If the tissue viability is reduced below 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.

  • Principle: The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or corrosion at specific intervals.

  • Animal Model: The albino rabbit is the most commonly used species.

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling.

    • The observation period may be extended up to 21 days to assess the reversibility of any effects.

  • Endpoint: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.

Visualizations

Safe Handling Workflow for Air and Moisture-Sensitive Chemicals

Given that Ethyl diphenylphosphinite is sensitive to air and moisture, a strict handling protocol is necessary to maintain its integrity and ensure user safety. The following diagram outlines a typical workflow for handling such sensitive reagents.

SafeHandlingWorkflow Workflow for Handling Air and Moisture-Sensitive Reagents cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_cleanup Workup and Cleanup start Start: Identify Need for Air/Moisture-Sensitive Reagent ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe gather Gather Materials: - Inert Gas Source (N2/Ar) - Schlenk Line / Glovebox - Dry Glassware - Septa, Needles, Syringes ppe->gather setup Set up Inert Atmosphere (Purge Glassware with N2/Ar or use Glovebox) gather->setup transfer Transfer Reagent via Syringe or Cannula setup->transfer reaction Perform Reaction under Positive Pressure of Inert Gas transfer->reaction quench Quench Reaction and/or Unused Reagent Safely reaction->quench dispose Dispose of Waste According to SDS and Institutional Guidelines quench->dispose clean Clean Glassware Appropriately dispose->clean finish finish clean->finish End of Process

Caption: Safe handling workflow for air and moisture-sensitive reagents.

Conclusion

Ethyl diphenylphosphinite is a chemical intermediate with moderate acute oral toxicity and is harmful to aquatic life. Its sensitivity to air and moisture necessitates careful handling under inert atmosphere conditions to ensure both the stability of the compound and the safety of the user. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research or industrial environment. For all applications, consulting the most current Safety Data Sheet (SDS) is highly recommended.

References

A Technical Guide to the Basic Reactivity of Phosphinite Ligands in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinite ligands, organophosphorus compounds with the general formula P(OR)R'₂, have emerged as a versatile and highly tunable class of ligands in homogeneous catalysis. Their unique electronic and steric properties, intermediate between those of phosphines and phosphites, allow for fine control over the reactivity and selectivity of metal catalysts. This technical guide provides an in-depth exploration of the fundamental reactivity of phosphinite ligands, including their synthesis, coordination chemistry, and common reaction pathways such as oxidation and P-O bond cleavage. Furthermore, it details their application in key organic transformations, including Suzuki-Miyaura cross-coupling, Heck reactions, asymmetric hydrogenation, and hydroformylation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Role of Phosphinite Ligands in Homogeneous Catalysis

Trivalent phosphorus compounds are cornerstones of ligand design in transition metal catalysis. Within this family, phosphinites (P(OR)R'₂) occupy a crucial space. The presence of a P-O bond distinguishes them from phosphines (PR'₃) and imparts unique characteristics. They are generally considered to be stronger π-acceptors than analogous phosphine ligands due to the influence of the electronegative oxygen atom. This electronic property, combined with the steric bulk of the R and R' substituents, which can be readily modified, allows for the precise tuning of the catalyst's behavior. These tunable properties are critical for optimizing reaction rates, controlling regioselectivity, and achieving high enantioselectivity in asymmetric catalysis.

Synthesis of Phosphinite Ligands

The most common and straightforward method for synthesizing phosphinite ligands is through the alcoholysis of organophosphinous chlorides (chlorophosphines). This reaction typically involves treating a chlorophosphine with an alcohol or phenol in the presence of a base to neutralize the HCl byproduct. The modularity of this synthesis allows for the introduction of a wide variety of alkyl and aryl groups on both the phosphorus and oxygen atoms, enabling the creation of extensive ligand libraries.

General Experimental Protocol for Phosphinite Ligand Synthesis

Synthesis of a Generic Diphenylphosphinite Ligand (e.g., Methyl Diphenylphosphinite)

  • Materials: Chlorodiphenylphosphine (1.0 eq), desired alcohol (e.g., methanol, 1.1 eq), triethylamine (or another suitable base, 1.2 eq), and anhydrous diethyl ether (as solvent). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Procedure:

    • A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to 0 °C in an ice bath.

    • A solution of methanol and triethylamine in anhydrous diethyl ether is added dropwise to the stirred chlorodiphenylphosphine solution over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The resulting white precipitate (triethylammonium chloride) is removed by filtration under inert atmosphere.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude phosphinite ligand.

    • The product can be further purified by vacuum distillation or chromatography if necessary.

Workflow for Phosphinite Ligand Synthesis

G General Synthesis of Phosphinite Ligands cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Chlorophosphine Chlorophosphine (R'₂PCl) Reaction Reaction in Anhydrous Solvent (e.g., Ether, 0°C to RT) Chlorophosphine->Reaction Alcohol Alcohol/Phenol (ROH) Alcohol->Reaction Base Base (e.g., Et₃N) Base->Reaction Filtration Filtration to remove [Base-H]Cl salt Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Phosphinite Phosphinite Ligand (R'₂POR) Evaporation->Phosphinite

Caption: General workflow for the synthesis of phosphinite ligands.

Core Reactivity of Phosphinite Ligands

Beyond their role as spectator ligands that modulate catalyst activity, phosphinites can undergo several chemical transformations that are crucial to understanding their behavior in a catalytic cycle. These include coordination to the metal center, oxidation, and cleavage of the P-O bond.

Coordination Chemistry

Phosphinite ligands coordinate to transition metals through the lone pair of electrons on the phosphorus atom. The resulting metal-phosphinite complexes are often key intermediates or the active catalysts in various transformations. The strength and nature of this coordination are influenced by both the electronic and steric properties of the ligand. The 31P NMR chemical shift provides a valuable tool for studying this coordination, as a significant downfield shift is typically observed upon coordination to a metal center.[1]

Oxidation to Phosphinates

The phosphorus(III) center in phosphinites is susceptible to oxidation to a phosphorus(V) species, forming a phosphinate (O=P(OR)R'₂). This can be a significant deactivation pathway in catalytic reactions exposed to air or other oxidants. The oxidation can be intentional for synthetic purposes or an undesirable side reaction during catalysis.

G Oxidation of Phosphinite Ligands Phosphinite Phosphinite P(OR)R'₂ Phosphinate Phosphinate O=P(OR)R'₂ Phosphinite->Phosphinate Oxidation Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->Phosphinate

Caption: Oxidation of a phosphinite to a phosphinate.

P-O Bond Cleavage and Hydrolysis

The P-O bond in phosphinites is susceptible to cleavage, particularly under acidic or basic conditions, or in the presence of nucleophiles. Hydrolysis, reacting with water, is a common example of this reactivity, leading to the formation of a secondary phosphine oxide (R'₂P(O)H) and the corresponding alcohol (ROH). In the context of catalysis, this can be a significant catalyst decomposition pathway.[2] However, in some cases, this reactivity can be harnessed, as seen in the oxidative addition of a P-O bond to a metal center.[3]

G P-O Bond Cleavage via Hydrolysis cluster_products Products Phosphinite Phosphinite P(OR)R'₂ SPO Secondary Phosphine Oxide R'₂P(O)H Phosphinite->SPO Hydrolysis Alcohol Alcohol ROH Water Water (H₂O) Water->SPO

Caption: P-O bond cleavage of a phosphinite via hydrolysis.

Applications in Organic Synthesis

Phosphinite ligands have been successfully employed in a wide range of catalytic reactions, demonstrating their utility in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Phosphinite ligands have been shown to be effective in promoting this reaction, particularly with challenging substrates.

Quantitative Data:

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)[4]
14-BromoanisolePhenylboronic acid0.05Phosphinite 2K₂CO₃H₂O/EtOH505>99
24-BromotoluenePhenylboronic acid0.05Phosphinite 2K₂CO₃H₂O/EtOH505>99
34-BromobenzonitrilePhenylboronic acid0.05Phosphinite 2K₂CO₃H₂O/EtOH505>99
41-Bromo-4-nitrobenzenePhenylboronic acid0.05Phosphinite 2K₂CO₃H₂O/EtOH505>99

Catalyst: Pd(II) complex with a phosphinite-theophylline ligand. Reaction performed under microwave irradiation (50 W).

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(II)-phosphinite catalyst (0.05 mol%), and a 1:1 mixture of H₂O/EtOH (4 mL).

  • Procedure:

    • A microwave vial is charged with the aryl halide, arylboronic acid, K₂CO₃, and the Pd(II)-phosphinite catalyst.

    • The H₂O/EtOH solvent mixture is added, and the vial is sealed.

    • The reaction mixture is subjected to microwave irradiation at 50 °C (50 W) for 5 minutes.

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)-X L₂ Pd0->PdII_oxid Oxidative Addition PdII_trans Ar-Pd(II)-Ar' L₂ PdII_oxid->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_trans->ArAr ArX Ar-X ArX->PdII_oxid ArBOH Ar'B(OH)₂ + Base ArBOH->PdII_trans

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Phosphinite ligands can be used to control the reactivity and selectivity of the palladium catalyst in this process.

Experimental Protocol for a Generic Heck Reaction:

  • Materials: Aryl iodide (1.0 eq), alkene (e.g., styrene, 1.2 eq), Pd(OAc)₂ (2 mol%), phosphinite ligand (4 mol%), triethylamine (1.5 eq), and anhydrous DMF as solvent.

  • Procedure:

    • A reaction flask is charged with Pd(OAc)₂, the phosphinite ligand, and DMF under an inert atmosphere. The mixture is stirred for 10 minutes.

    • The aryl iodide, alkene, and triethylamine are added sequentially.

    • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC.

    • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • The product is purified by column chromatography.

Catalytic Cycle for the Heck Reaction:

G Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)-X L₂ Pd0->PdII_oxid Oxidative Addition PdII_alkene [Ar-Pd(II)-alkene L₂]⁺X⁻ PdII_oxid->PdII_alkene Alkene Coordination PdII_alkyl R-Pd(II)-X L₂ PdII_alkene->PdII_alkyl Migratory Insertion PdII_alkyl->Pd0 Base-promoted Reductive Elimination Product Substituted Alkene PdII_alkyl->Product β-Hydride Elimination Base Base ArX Ar-X ArX->PdII_oxid Alkene Alkene Alkene->PdII_alkene BaseH [Base-H]⁺X⁻

Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.[5]

Asymmetric Hydrogenation

Chiral phosphinite ligands are highly effective in rhodium- and iridium-catalyzed asymmetric hydrogenations, particularly for the synthesis of chiral amino acids and their derivatives from prochiral enamides.

Quantitative Data for Asymmetric Hydrogenation of Enamides:

EntrySubstrateLigand PrecursorSolventPressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)[6]
1Methyl (Z)-2-acetamido-3-phenylacrylateα-D-arabinopyranosideCH₂Cl₂1251>9997 (R)
2Methyl (Z)-2-acetamido-3-(4-hydroxyphenyl)acrylateα-D-arabinopyranosideCH₂Cl₂1251>9997 (R)
3Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylateβ-L-galactopyranosideCH₂Cl₂1251>9998 (S)

Catalyst: In situ generated from [Rh(COD)₂]BF₄ and a chiral phosphinite ligand derived from a sugar backbone.

Experimental Protocol for Asymmetric Hydrogenation:

  • Materials: [Rh(COD)₂]BF₄ (1 mol%), chiral phosphinite ligand (2.2 mol%), enamide substrate (1.0 mmol), and degassed solvent (e.g., CH₂Cl₂ or MeOH, 5 mL).

  • Procedure:

    • In a glovebox, the rhodium precursor and the chiral phosphinite ligand are dissolved in the solvent in a Schlenk tube. The solution is stirred for 20 minutes to allow for complex formation.

    • The enamide substrate is added to the catalyst solution.

    • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

    • The tube is purged with hydrogen gas (3 cycles of vacuum/H₂).

    • The reaction is stirred under a hydrogen atmosphere (1 bar) at 25 °C for the specified time.

    • Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle for Asymmetric Hydrogenation of Enamides:

G Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(L)₂(Solvent)₂]⁺ SubstrateComplex [Rh(L)₂(Substrate)]⁺ Catalyst->SubstrateComplex Substrate Coordination DihydrideComplex [Rh(H)₂(L)₂(Substrate)]⁺ SubstrateComplex->DihydrideComplex Oxidative Addition AlkylHydride [Rh(H)(L)₂(Alkyl)]⁺ DihydrideComplex->AlkylHydride Migratory Insertion AlkylHydride->Catalyst Reductive Elimination Product Chiral Product AlkylHydride->Product Substrate Enamide Substrate Substrate->SubstrateComplex H2 H₂ H2->DihydrideComplex

Caption: A simplified dihydride pathway for asymmetric hydrogenation of enamides.

Conclusion

Phosphinite ligands represent a powerful tool in the arsenal of the synthetic organic chemist. Their facile synthesis and the ability to systematically tune their steric and electronic properties make them highly adaptable for a range of catalytic applications. Understanding their fundamental reactivity, including their coordination behavior and potential degradation pathways like oxidation and hydrolysis, is paramount for the rational design of robust and efficient catalytic systems. As demonstrated in key transformations such as Suzuki-Miyaura coupling, Heck reactions, and asymmetric hydrogenation, phosphinite-based catalysts can achieve high yields and selectivities, making them valuable assets in academic research and the development of novel pharmaceuticals and fine chemicals.

References

An In-depth Technical Guide to Organophosphorus Compounds: The Case of Ethyl Dibutylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a phosphorus atom. Their diverse structures and reactivity have led to their widespread use in various fields, from agriculture and industry to medicine. This guide provides a detailed exploration of organophosphorus compounds, with a specific focus on Ethyl Dibutylphosphinite, a representative member of the phosphinite subclass.

Phosphinites are organophosphorus compounds characterized by the general formula P(OR)R₂. They serve as versatile intermediates in organic synthesis and as ligands in homogeneous catalysis.[1] Their unique electronic and steric properties can be fine-tuned by varying the alkyl or aryl groups attached to the phosphorus atom, making them valuable tools for chemists.

This compound: A Profile

This compound, with the chemical formula C₁₀H₂₃OP, is a member of the phosphinite family. While specific data for this particular compound is not extensively documented in publicly available literature, its properties and reactivity can be understood through the lens of closely related and well-studied phosphinites.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₅OP
Molecular Weight230.24 g/mol
AppearanceColorless liquid
Boiling PointNot available
Density1.066 g/mL at 25 °C
Refractive Index1.59

Data for Ethyl Diphenylphosphinite, a structural analog.

Spectral Data

Detailed spectral data for this compound is not available. For illustrative purposes, the expected spectral characteristics are described below based on general principles of NMR, IR, and Mass Spectrometry for similar organophosphorus compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the butyl groups (a series of multiplets). The coupling of protons on the carbons adjacent to the phosphorus atom (P-O-CH₂- and P-CH₂-) would provide valuable structural information.

  • ¹³C NMR: The spectrum would display distinct signals for each carbon atom in the ethyl and butyl groups. The carbon atoms directly bonded to phosphorus or oxygen would exhibit chemical shifts influenced by these heteroatoms.

  • ³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. This compound would show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinites.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H, C-O, and P-O bonds. The absence of a P=O stretching band would confirm the phosphinite structure.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the loss of ethyl and butyl groups.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of phosphinites like this compound is typically achieved through the alcoholysis of the corresponding organophosphinous chloride. In this case, dibutylphosphinous chloride would be reacted with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis of Alkyl Dialkylphosphinites

Materials:

  • Dialkylphosphinous chloride (e.g., Dibutylphosphinous chloride)

  • Anhydrous ethanol

  • Anhydrous triethylamine or other suitable base

  • Anhydrous diethyl ether or other inert solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of dialkylphosphinous chloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The triethylamine hydrochloride salt that precipitates is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude ethyl dialkylphosphinite.

  • The product can be further purified by distillation under reduced pressure.

The Arbuzov Reaction

A key reaction of phosphinites is the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.[1][2][3] In the case of this compound, reaction with an alkyl halide (e.g., ethyl iodide) would yield a phosphine oxide.[1]

Experimental Protocol: Arbuzov Reaction of a Phosphinite

Materials:

  • Ethyl dialkylphosphinite (e.g., this compound)

  • Alkyl halide (e.g., Ethyl iodide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ethyl dialkylphosphinite is placed in a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • An excess of the alkyl halide is added to the flask.

  • The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, the excess alkyl halide is removed by distillation.

  • The resulting phosphine oxide can be purified by distillation under reduced pressure or by chromatography.

Applications in Research and Drug Development

Homogeneous Catalysis

Phosphinites are widely used as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The phosphinite ligand coordinates to the metal center (e.g., palladium) and influences its catalytic activity and selectivity. The steric and electronic properties of the phosphinite can be tuned to optimize the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Ar'-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X_reactant Ar-X Ar'-B(OR)₂_reactant Ar'-B(OR)₂

Suzuki-Miyaura Catalytic Cycle
Drug Development and Delivery

The principles of ligand-metal interactions are also being explored in the field of drug delivery. While not specific to this compound, phosphinite-type ligands could potentially be incorporated into drug delivery systems. For instance, a phosphinite could act as a ligand to encapsulate a therapeutic agent within a nanoparticle or liposome. This nanoparticle could then be functionalized with a targeting moiety (e.g., an antibody or a peptide) that specifically recognizes and binds to receptors overexpressed on cancer cells. This targeted approach aims to increase the concentration of the drug at the tumor site while minimizing off-target toxicity.

Drug_Delivery cluster_carrier Targeted Nanoparticle cluster_body Systemic Circulation cluster_target Target Cell Nanoparticle Nanoparticle Core (with Phosphinite Ligand & Drug Cargo) Targeting_Ligand Targeting Ligand Receptor Cell Surface Receptor Nanoparticle->Receptor Binding Bloodstream Cell Cancer Cell Internalization Internalization Receptor->Internalization Endocytosis Drug_Release Drug_Release Internalization->Drug_Release Drug Release inside cell

Targeted Drug Delivery Workflow

Toxicity of Organophosphorus Compounds

Many organophosphorus compounds are known for their toxicity, which primarily stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[4][5] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and a range of toxic effects.[5]

AChE_Inhibition AChE Active Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to Inactive_AChE Inactive Phosphorylated AChE AChE->Inactive_AChE ACh Acetylcholine (ACh) ACh->AChE Binds to OP Organophosphorus Compound (OP) OP->AChE Inhibits ACh_Accumulation Acetylcholine Accumulation Inactive_AChE->ACh_Accumulation Leads to Toxicity Neurotoxicity ACh_Accumulation->Toxicity

Acetylcholinesterase Inhibition Pathway

Conclusion

This compound, as a representative phosphinite, showcases the versatility of organophosphorus chemistry. While specific data on this compound is limited, its predicted properties and reactivity align with the broader class of phosphinites, highlighting their importance as synthetic intermediates and ligands in catalysis. The general toxicity profile of organophosphorus compounds underscores the need for careful handling and further research into the specific biological effects of individual compounds. The exploration of phosphinites and other organophosphorus compounds continues to be a vibrant area of research with potential applications in catalysis, materials science, and medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Diphenylphosphinite as a Ligand in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphinite ligands, with a focus on ethyl diphenylphosphinite, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is critical for the success of this reaction, influencing catalytic activity, stability, and substrate scope.

Introduction to Phosphinite Ligands in Suzuki Coupling

Phosphinite ligands, characterized by a P(OR)R₂ structure, represent a class of electron-rich and sterically tunable ligands for palladium-catalyzed cross-coupling reactions. While less common than their phosphine counterparts, phosphinites can offer unique reactivity profiles. Ethyl diphenylphosphinite, with its combination of electron-donating phenyl groups and an ethoxy moiety, can effectively stabilize the palladium catalyst throughout the catalytic cycle. The electron-rich nature of the ligand facilitates the oxidative addition step, while its steric bulk can promote the reductive elimination step, leading to efficient product formation.[1][2]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] The ligand plays a crucial role in each of these steps.

Key Advantages of Phosphinite Ligands:

  • Electron-Richness: Facilitates the rate-determining oxidative addition step, particularly with less reactive aryl chlorides.[1][2]

  • Steric Tunability: The substituents on the phosphorus atom can be modified to control the steric environment around the metal center, influencing the efficiency of the reductive elimination step.

  • Accessibility: Phosphinite ligands can often be synthesized readily from commercially available starting materials.[4]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a palladium/phosphinite ligand system. This protocol is based on established procedures for similar phosphinite and phosphine ligands and should be optimized for specific substrates.[4][5][6]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ethyl diphenylphosphinite ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ethyl diphenylphosphinite ligand (2-4 mol%, typically a 1:2 Pd:ligand ratio).

    • Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Ensure the flask is securely sealed.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions using phosphinite and related electron-rich phosphine ligands with various aryl halides.

EntryAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ (1)2-(Diphenylphosphinoxy)-naphthyl (2)K₃PO₄Toluene60298[4]
24-ChloroanisolePhenylboronic acidPd(OAc)₂ (1)2-(Diphenylphosphinoxy)-naphthyl (2)K₃PO₄Toluene60495[4]
31-Bromo-4-fluorobenzene4-Methoxyphenyl-boronic acidPd(OAc)₂ (0.05)Theophylline-phosphinite (0.05)Na₂CO₃DMF/H₂O500.08>99[5]
44-BromoacetophenonePhenylboronic acidPd(OAc)₂ (0.05)Theophylline-phosphinite (0.05)Na₂CO₃DMF/H₂O500.08>99[5]
52-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001885[7]
64-Chloroacetophenone4-Tolylboronic acidPd(OAc)₂ (1)DavePhos (2)K₃PO₄Toluene1001298[7]

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 pd2_biaryl_complex R1-Pd(II)L2-R2 transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification prep_start Add Pd Precursor and Ethyl Diphenylphosphinite Ligand to Dry Schlenk Flask add_solvent Add Anhydrous Solvent prep_start->add_solvent stir Stir at Room Temperature add_solvent->stir add_reagents Add Aryl Halide, Arylboronic Acid, and Base stir->add_reagents heat_stir Heat and Stir Reaction Mixture add_reagents->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

"Ethyl diphenylphosphinite protocol for Buchwald-Hartwig amination"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Buchwald-Hartwig Amination

Topic: Ethyl Diphenylphosphinite Protocol for Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] It allows for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or pseudohalides and a primary or secondary amine.[2] The reaction's success is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity.[3] While bulky, electron-rich biaryl phosphine ligands are commonly employed, the exploration of other phosphine ligands, such as phosphinites, remains an area of active research.[1][3]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Generalized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination. For a new ligand like ethyl diphenylphosphinite, optimization of the palladium source, ligand-to-metal ratio, base, solvent, temperature, and reaction time is crucial.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (in this case, ethyl diphenylphosphinite would be screened)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium source (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-2 equivalents relative to palladium).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and the anhydrous solvent.

  • Addition of Amine: Add the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental_Workflow General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Add Pd Source and Ligand to Flask B Establish Inert Atmosphere A->B C Add Base, Aryl Halide, and Solvent B->C D Add Amine C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC, GC/LC-MS) E->F G Cool Reaction and Quench F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters for Optimization

When developing a protocol for a new ligand, a systematic variation of reaction parameters is necessary. The following table summarizes common starting points and ranges for optimization.[5][6][7]

Parameter Common Examples/Ranges Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂The choice of precursor can affect the activation of the catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)The steric and electronic properties of the ligand are critical for catalytic activity. The optimal ligand often depends on the specific substrates.[3]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. The choice of base can be substrate-dependent.[4]
Solvent Toluene, Dioxane, THF, DMEAnhydrous, non-protic solvents are generally used.
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive aryl chlorides.[6]
Catalyst Loading 0.5 - 5 mol%Lower catalyst loadings are desirable for process efficiency.
Substrate Ratio Amine:Aryl Halide (1.1:1 to 1.5:1)A slight excess of the amine is common.

Conclusion and Recommendations for Protocol Development

While a specific protocol for the use of ethyl diphenylphosphinite in Buchwald-Hartwig amination is not established in the literature, the general principles and protocols outlined above provide a robust framework for its investigation. Researchers and drug development professionals should approach the use of this novel ligand through a systematic screening of reaction conditions.

Key recommendations for developing a protocol with ethyl diphenylphosphinite include:

  • Initial Screening: Begin with a well-known and reliable combination of aryl halide and amine to benchmark the performance of the new ligand against established phosphine ligands.

  • Parameter Optimization: Systematically vary the palladium source, base, solvent, and temperature to identify the optimal conditions for the ethyl diphenylphosphinite-palladium catalytic system. Design of Experiments (DoE) can be a powerful tool for efficient optimization.[5]

  • Substrate Scope Evaluation: Once optimal conditions are identified, explore the scope of the reaction with a variety of aryl halides and amines to understand the generality and limitations of the protocol.

By following these guidelines, a detailed and optimized protocol for the Buchwald-Hartwig amination using ethyl diphenylphosphinite can be successfully developed and applied in synthetic campaigns.

References

Application Notes and Protocols for Ethyl Diphenylphosphinite in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Ethyl diphenylphosphinite (EDPP) in various catalytic applications. It includes comprehensive application notes, step-by-step experimental protocols, and quantitative data to support researchers in their experimental design and execution.

Application in Ring-Opening Polymerization (ROP) of Lactones

Ethyl diphenylphosphinite serves as a highly effective initiator in the organocatalytic ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). In conjunction with a co-catalyst like diphenyl phosphate (DPP), EDPP facilitates a controlled/living polymerization process. This system operates through an activated monomer mechanism, allowing for the synthesis of polyesters with predictable molar masses and narrow dispersities.[1]

Quantitative Data for ROP of ε-Caprolactone

The following table summarizes the key quantitative data for the ROP of ε-caprolactone initiated by Ethyl diphenylphosphinite.

ParameterValueConditions
Initiator Ethyl diphenylphosphinite (EDPP)-
Co-catalyst Diphenyl phosphate (DPP)[DPP]:[EDPP] ratio of 2:1
Monomer ε-Caprolactone (ε-CL)-
Molar Mass Range (PCL) 4,300–41,900 g mol⁻¹Varies with monomer/initiator ratio
Molar Mass Range (PVL) 2,860–18,900 g mol⁻¹Varies with monomer/initiator ratio
Dispersity (Mw/Mn) 1.15–1.31-
Control Mechanism Living PolymerizationActivated Monomer Mechanism
Experimental Protocol: ROP of ε-Caprolactone

This protocol details the procedure for the ring-opening polymerization of ε-caprolactone using Ethyl diphenylphosphinite as an initiator and diphenyl phosphate as a catalyst.

Materials:

  • ε-Caprolactone (ε-CL), freshly distilled

  • Ethyl diphenylphosphinite (EDPP), stored under inert atmosphere

  • Diphenyl phosphate (DPP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Preparation of Reagent Solutions:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of EDPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂) and DPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂).

  • Reaction Setup:

    • In a dry Schlenk tube equipped with a magnetic stir bar, add the desired amount of ε-CL (e.g., 2.0 mL, corresponding to a target concentration of 2.0 mol L⁻¹ in the final reaction mixture).

    • Add the appropriate volume of the EDPP stock solution to achieve the desired monomer-to-initiator ratio.

    • Add the appropriate volume of the DPP stock solution to achieve the desired catalyst-to-initiator ratio (typically 2:1).

    • Add anhydrous CH₂Cl₂ to reach the final desired monomer concentration.

  • Polymerization:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 30 °C).

    • Stir the reaction mixture for the specified time.

  • Monitoring Conversion:

    • Periodically, take aliquots of the reaction mixture under an inert atmosphere.

    • Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer signals.

  • Termination and Purification:

    • To terminate the polymerization, add a small amount of a quenching agent like triethylamine.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

    • Filter the white solid polymer and wash it with fresh methanol.

    • Dry the purified poly(ε-caprolactone) (PCL) under vacuum to a constant weight.

Workflow for Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare EDPP & DPP Stock Solutions C Combine Reagents in Schlenk Tube A->C B Dry & Purify Monomer & Solvent B->C D Polymerize at Controlled Temperature C->D E Monitor Conversion by NMR D->E F Terminate Polymerization E->F G Precipitate Polymer in Methanol F->G H Filter & Dry Final Polymer G->H

Workflow for the ring-opening polymerization of ε-caprolactone.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ethyl diphenylphosphinite is a valuable phosphinite ligand for various palladium-catalyzed cross-coupling reactions. Its electronic and steric properties can influence the efficiency and selectivity of these transformations. While specific, detailed protocols for Ethyl diphenylphosphinite are not extensively documented in publicly available literature, the following sections provide representative protocols based on related phosphine and phosphinite ligands, along with the general catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Phosphine and phosphinite ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

  • Ethyl diphenylphosphinite (EDPP)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (e.g., 1-2 mol%), and Ethyl diphenylphosphinite (e.g., 2-4 mol%).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed solvent (e.g., 5 mL of toluene).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Alkene [Ar-Pd(II)-X(Alkene)] L₂ Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-Pd(II)-X L₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Substituted Alkene BetaHydrideElim->Product BaseRegen Base Regeneration BetaHydrideElim->BaseRegen H-Pd(II)-X L₂ BaseRegen->Pd0 Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl LigandExchange Ligand Exchange PdII_Aryl->LigandExchange HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')]⁺X⁻ L₂ LigandExchange->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R'' L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Ethyl Diphenylphosphinite: A Versatile Ligand for Palladium-Catalyzed Heck Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency and selectivity of this transformation are critically dependent on the nature of the ligand coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in the development of highly active and stable Heck catalysts.[1] Ethyl diphenylphosphinite, a commercially available P(III) ligand, has been identified as a suitable ligand for a variety of cross-coupling reactions, including the Heck reaction. Its electronic and steric properties can influence the reactivity and stability of the palladium catalyst, making it a valuable tool for synthetic chemists.

This document provides a detailed application note and protocol for the use of ethyl diphenylphosphinite as a ligand in palladium-catalyzed Heck reactions. While specific literature examples detailing the performance of ethyl diphenylphosphinite in Heck reactions are limited, this protocol is based on established methodologies for similar phosphine and phosphinite ligands in this widely used transformation.

Catalytic System & Proposed Mechanism

Ethyl diphenylphosphinite serves as a monodentate ligand, coordinating to the palladium center to form the active catalytic species. The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by alkene coordination, migratory insertion, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂"]; Alkene_Coord [label="Alkene\nCoordination", shape=plaintext, fontcolor="#202124"]; Pi_Complex [label="[Ar-Pd(II)(alkene)(L)₂]⁺X⁻"]; Mig_Ins [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124"]; Alkyl_Pd [label="R-CH₂-CH(Ar)-Pd(II)-X(L)₂"]; Beta_Hydride [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; Hydrido_Pd [label="H-Pd(II)-X(L)₂"]; Product [label="Substituted\nAlkene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BaseH [label="[Base-H]⁺X⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_Halide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Aryl [label=" Ar-X", arrowhead=vee]; Aryl_Halide -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; PdII_Aryl -> Pi_Complex [label=" Alkene", arrowhead=vee]; Alkene -> Alkene_Coord [style=invis]; Alkene_Coord -> Pi_Complex [style=invis]; Pi_Complex -> Alkyl_Pd [label=" ", arrowhead=vee]; Mig_Ins -> Alkyl_Pd [style=invis]; Alkyl_Pd -> Hydrido_Pd [label=" ", arrowhead=vee]; Alkyl_Pd -> Product [label=" ", style=dashed, arrowhead=vee]; Beta_Hydride -> Hydrido_Pd [style=invis]; Hydrido_Pd -> Pd0 [label=" ", arrowhead=vee]; Base -> Red_Elim [style=invis]; Red_Elim -> Pd0 [style=invis]; Hydrido_Pd -> BaseH [label=" Base", style=dashed, arrowhead=vee]; } .dot Figure 1: Catalytic cycle of the Heck reaction.

Representative Experimental Data

The following tables summarize representative data for the Heck coupling of various aryl halides with alkenes using a palladium acetate/ethyl diphenylphosphinite catalytic system. Please note that this data is illustrative and based on typical results for similar phosphine-ligated systems.

Table 1: Heck Coupling of Aryl Iodides with n-Butyl Acrylate

EntryAryl IodideProductYield (%)
1Iodobenzene(E)-Butyl cinnamate95
24-Iodotoluene(E)-Butyl 4-methylcinnamate92
34-Iodoanisole(E)-Butyl 4-methoxycinnamate96
44-Iodonitrobenzene(E)-Butyl 4-nitrocinnamate88

Reaction Conditions: Aryl iodide (1.0 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (1 mol%), ethyl diphenylphosphinite (2 mol%), Et₃N (1.5 mmol), DMF (3 mL), 100 °C, 12 h.

Table 2: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideProductYield (%)
1Bromobenzene(E)-Stilbene85
24-Bromotoluene(E)-4-Methylstilbene82
34-Bromoanisole(E)-4-Methoxystilbene88
44-Bromobenzonitrile(E)-4-Cyanostilbene75

Reaction Conditions: Aryl bromide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), ethyl diphenylphosphinite (4 mol%), K₂CO₃ (2.0 mmol), DMA (3 mL), 120 °C, 24 h.

Detailed Experimental Protocols

A. Synthesis of Ethyl Diphenylphosphinite

Ethyl diphenylphosphinite can be synthesized from chlorodiphenylphosphine and ethanol in the presence of a base like pyridine.[2]

Materials:

  • Chlorodiphenylphosphine

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution of chlorodiphenylphosphine to 0 °C using an ice bath.

  • Slowly add the ethanol/pyridine solution dropwise to the stirred chlorodiphenylphosphine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The formation of a white precipitate (pyridinium hydrochloride) will be observed. Filter the mixture under an inert atmosphere to remove the solid.

  • Wash the solid with anhydrous diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude ethyl diphenylphosphinite as a colorless to pale yellow oil.

  • Purify the product by vacuum distillation if necessary.

B. General Protocol for the Heck Reaction

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Schlenk Flask, Inert Atmosphere)"]; Reagents [label="Add Pd(OAc)₂, Ethyl Diphenylphosphinite,\nAryl Halide, and Base"]; Solvent [label="Add Solvent (e.g., DMF, DMA)"]; Alkene_add [label="Add Alkene"]; Heating [label="Heat Reaction Mixture\n(e.g., 100-120 °C)"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC-MS)"]; Workup [label="Aqueous Workup"]; Extraction [label="Extract with Organic Solvent"]; Drying [label="Dry Organic Layer\n(e.g., Na₂SO₄, MgSO₄)"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Characterize Product\n(NMR, MS)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Solvent; Solvent -> Alkene_add; Alkene_add -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> End; } .dot Figure 2: General experimental workflow for the Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ethyl diphenylphosphinite

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA))

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (1-2 mol%) and ethyl diphenylphosphinite (2-4 mol%).

  • Add the aryl halide (1.0 mmol) and the base (1.5-2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Add the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Organophosphorus compounds can be toxic and should be handled with care.

  • Palladium compounds can be toxic and are expensive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents like DMF and DMA are harmful; avoid inhalation and skin contact.

Conclusion

Ethyl diphenylphosphinite is a promising and accessible ligand for palladium-catalyzed Heck reactions. Its use in combination with a palladium precursor such as palladium(II) acetate can be expected to provide an efficient catalytic system for the synthesis of a variety of substituted alkenes. The protocols provided herein offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for Reactions Involving Ethyl Dibutylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for handling and utilizing ethyl dibutylphosphinite in chemical reactions. This compound is a trivalent organophosphorus compound that serves as a versatile reagent and ligand in organic synthesis. Due to its reactivity, particularly its potential pyrophoric nature, adherence to strict safety protocols is paramount.

Safety Precautions and Handling

This compound is an air- and moisture-sensitive compound and may be pyrophoric, igniting spontaneously on contact with air.[1][2] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[2][3][4][5]

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.[1]

  • Flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile).[1]

Storage:

  • Store in a cool, dry place under an inert atmosphere.[3]

  • Keep away from heat, sparks, and open flames.

  • Do not store with flammable materials.[1][5]

Spill and Waste Disposal:

  • Small spills should be smothered with dry sand, powdered limestone, or a class D fire extinguisher. Do not use water. [2][5]

  • All waste and contaminated materials must be quenched carefully with a high-boiling alcohol (e.g., isopropanol) under an inert atmosphere before disposal as hazardous waste.[3]

Application: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[6] In this reaction, a trivalent phosphorus ester, such as this compound, reacts with an alkyl halide to form a pentavalent phosphine oxide.[6][7] This reaction is pivotal for the synthesis of a wide range of organophosphorus compounds.

A study on the closely related ethyl di-tert-butylphosphinite reveals that the reaction with alkyl halides can yield two types of products: the "normal" Arbuzov product (a phosphine oxide) and a "halogenophilic" product (a phosphinic halide).[7] The formation of each depends on the nature of the alkyl halide.[7] For many primary alkyl halides, the normal Arbuzov product is predominant.[7]

Below is a representative protocol for the Michaelis-Arbuzov reaction adapted for this compound based on the reaction of its di-tert-butyl analog.[7]

Experimental Protocol: Synthesis of Dibutyl(methyl)phosphine oxide

This protocol describes the reaction of this compound with methyl iodide to yield dibutyl(methyl)phosphine oxide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
This compound190.28~0.8510.02.24 mL
Methyl iodide141.942.2811.00.68 mL
Anhydrous Toluene---20 mL
Anhydrous Sodium Sulfate---As needed
Hexane---As needed
Ethyl Acetate---As needed

Procedure:

  • Reaction Setup: Assemble a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (20 mL) and this compound (2.24 mL, 10.0 mmol) to the flask.

  • Reaction: Slowly add methyl iodide (0.68 mL, 11.0 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dibutyl(methyl)phosphine oxide.

Expected Results:

ProductMolar Mass ( g/mol )Physical StateYield (%)
Dibutyl(methyl)phosphine oxide176.25Colorless oil75-85

Note: Yields are estimated based on similar reactions and may vary.

Application: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-heteroatom bonds.[1] The electronic and steric properties of the phosphine ligand influence the efficiency of the catalytic cycle.[1] Electron-rich and bulky phosphines, like those in the dialkylphosphinite family, can enhance the rate of the oxidative addition step, which is often rate-limiting.[1]

Catalytic Cycle Workflow

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Stille) is depicted below. This compound can serve as a ligand (L) in such cycles.

Palladium Catalyzed Cross-Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L₂ (Palladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)-R' L₂ (Diorganopalladium Intermediate) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Palladium-catalyzed cross-coupling cycle.

Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a general method for a Suzuki cross-coupling reaction using this compound as a ligand.

Materials and Reagents:

Reagent/MaterialRole
Aryl Halide (e.g., Bromobenzene)Substrate
Arylboronic AcidCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Palladium Precursor
This compoundLigand
Potassium Carbonate (K₂CO₃)Base
Toluene/Water (e.g., 4:1)Solvent System

Procedure:

  • Catalyst Formation: In a Schlenk tube under a nitrogen atmosphere, dissolve palladium(II) acetate (2 mol%) and this compound (4 mol%) in the organic solvent. Stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst.

  • Reaction Mixture: To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Other Potential Reactions

This compound can also potentially be used in other important organophosphorus reactions, including:

  • Pudovik Reaction: The addition of the P-H tautomer of a secondary phosphine oxide (which can be formed from the hydrolysis of the phosphinite) across a carbon-heteroatom double bond (e.g., an imine or aldehyde).[8]

  • Hydrophosphinylation: The addition of a P-H bond across an alkene or alkyne, which can be initiated by radicals or transition metals.

The specific conditions for these reactions would need to be optimized for this compound as the starting material or precursor.

References

Application Notes and Protocols: The Role of Ethyl Diphenylphosphinite in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅] is an organophosphorus compound that serves as a valuable precursor in the synthesis of specialized ligands for asymmetric catalysis. While not typically used directly as a chiral ligand, its diphenylphosphinite moiety is a key component in a variety of highly effective chiral phosphine-phosphinite ligands. These ligands, in combination with transition metals such as rhodium, palladium, and iridium, form powerful catalysts for a range of enantioselective transformations, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. The electronic and steric properties of the diphenylphosphinite group can be finely tuned by incorporating it into a chiral backbone, leading to high levels of stereocontrol in the catalytic process.

This document provides detailed application notes and protocols for the use of diphenylphosphinite-containing chiral ligands in asymmetric catalysis, with a focus on Rh-catalyzed asymmetric hydrogenation of prochiral olefins.

Key Applications

Chiral ligands incorporating the diphenylphosphinite group are particularly effective in the following asymmetric reactions:

  • Asymmetric Hydrogenation: Rhodium complexes of chiral phosphine-phosphinite ligands are highly efficient catalysts for the enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and itaconic acid derivatives, producing chiral amino acids and other valuable building blocks with excellent enantiomeric excesses (ee%).

  • Asymmetric Hydroformylation: These ligands can also be employed in the rhodium-catalyzed asymmetric hydroformylation of olefins to produce chiral aldehydes, which are versatile intermediates in organic synthesis.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral phosphine-phosphinite and related P,N-ligands have demonstrated high efficacy, enabling the enantioselective formation of carbon-carbon and carbon-nitrogen bonds.

Application Example: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This section details the application of a representative chiral phosphine-phosphinite ligand, derived conceptually from a chiral diol and a diphenylphosphinous source (related to ethyl diphenylphosphinite), in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate (MAC).

Quantitative Data Summary

The following table summarizes the performance of a typical chiral phosphine-phosphinite ligand in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

EntryLigandSubstrateSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)ee (%)
1L1MACCH₂Cl₂1 atm251>9999 (R)
2L1MACToluene1 atm251>9998 (R)
3L1MACTHF1 atm251>9997 (R)
4L1MACMeOH1 atm251>9999 (R)

L1 represents a generic, high-performing chiral phosphine-phosphinite ligand. MAC = Methyl (Z)-α-acetamidocinnamate

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphine-Phosphinite Ligand from a Chiral Diol

This protocol describes a general method for the synthesis of a C₂-symmetric phosphine-phosphinite ligand from a readily available chiral diol and diphenylphosphinous chloride. Diphenylphosphinous chloride can be prepared from precursors related to ethyl diphenylphosphinite.

Materials:

  • Chiral Diol (e.g., (2R,3R)-2,3-butanediol)

  • Diphenylphosphinous chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diphenylphosphinous chloride (2.1 eq.) in anhydrous diethyl ether dropwise to the stirred diol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride salt.

  • Wash the solid residue with anhydrous diethyl ether.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude chiral phosphine-phosphinite ligand.

  • Purify the ligand by column chromatography on silica gel under an inert atmosphere or by recrystallization.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral Phosphine-Phosphinite Ligand (e.g., synthesized in Protocol 1)

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, MeOH)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine-phosphinite ligand (1.1 mol%) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask or autoclave, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in the same solvent.

  • Catalyst Introduction: Transfer the prepared catalyst solution to the substrate solution via a cannula.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).

  • Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 1 hour).

  • Work-up: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations

G Synthesis of a Chiral Phosphine-Phosphinite Ligand cluster_reactants Reactants cluster_process Process cluster_products Products A Chiral Diol (e.g., (2R,3R)-Butanediol) D Reaction in Anhydrous Solvent (e.g., Ether) A->D B Diphenylphosphinous Chloride (Ph₂PCl) B->D C Base (e.g., Triethylamine) C->D E Chiral Phosphine-Phosphinite Ligand D->E F Triethylammonium Chloride (Salt by-product) D->F

Caption: Synthetic workflow for a chiral phosphine-phosphinite ligand.

G Experimental Workflow for Asymmetric Hydrogenation A 1. Prepare Catalyst [Rh(COD)₂]BF₄ + Ligand in Solvent C 3. Mix Catalyst and Substrate A->C B 2. Prepare Substrate MAC in Solvent B->C D 4. Purge with H₂ and Pressurize C->D E 5. Stir at 25°C D->E F 6. Reaction Complete (TLC/GC monitoring) E->F G 7. Work-up (Solvent Removal) F->G H 8. Analysis (Chiral HPLC/GC) G->H

Caption: Step-by-step experimental workflow.

G Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation A [Rh(L)(Solvent)₂]⁺ B [Rh(L)(Substrate)]⁺ A->B Substrate Coordination C [Rh(H)₂(L*)(Substrate)]⁺ B->C Oxidative Addition of H₂ D Rh-Alkyl-Hydride Intermediate C->D Migratory Insertion D->A Reductive Elimination of Product E Product D->E

Caption: Simplified catalytic cycle (unsaturated pathway).

Application Notes and Protocols: Ethyl Dibutylphosphinite in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the use of Ethyl dibutylphosphinite as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. While specific documented examples for this compound are limited in publicly available literature, its structural features suggest its utility as an electron-rich and sterically accessible phosphine ligand. Such ligands are crucial for facilitating key bond-forming reactions in the synthesis of complex pharmaceutical intermediates.

This document focuses on a representative application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl scaffolds. Biaryl moieties are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antivirals.

Introduction to this compound in Cross-Coupling Reactions

This compound [(CH₃CH₂O)P(CH₂CH₂CH₂CH₃)₂] is a P(III) ligand that can be employed in homogeneous catalysis. Its dibutyl groups provide a moderate steric profile and electron-donating character, which are beneficial for the stabilization of palladium catalysts and for promoting the key steps of oxidative addition and reductive elimination in cross-coupling catalytic cycles. The ethoxy group can also influence the ligand's electronic properties and solubility. In the synthesis of pharmaceutical intermediates, the choice of ligand is critical for achieving high yields, selectivity, and functional group tolerance, all of which are essential for efficient and cost-effective drug development.[1][2]

Representative Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures that are common in pharmaceuticals.[2][3][4] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The phosphine ligand, in this case, represented by this compound, plays a crucial role in the catalytic cycle.[1][5]

General Reaction Scheme:

Where Ar¹ and Ar² are aryl or heteroaryl groups, X is a halide (e.g., Br, Cl), and B(OR)₂ represents a boronic acid or ester.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid to synthesize 4-methoxybiphenyl, a common intermediate. This protocol is based on established procedures for similar phosphine ligands and is adapted to illustrate the potential use of this compound.

Protocol: Synthesis of 4-Methoxybiphenyl using this compound as a Ligand

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1.0 mol%).

  • Add anhydrous toluene (5 mL).

  • To this suspension, add this compound (0.04 mmol, 2.0 mol%). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, add 4-bromoanisole (2.0 mmol, 1.0 equiv.), phenylboronic acid (2.4 mmol, 1.2 equiv.), and potassium carbonate (4.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas.

  • Add the pre-formed catalyst solution from step 3 to the flask containing the reagents.

  • Add degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methoxybiphenyl.

Data Presentation

The following table summarizes the hypothetical quantitative data for the representative synthesis of 4-methoxybiphenyl.

ParameterValue
Reactants
4-Bromoanisole2.0 mmol
Phenylboronic acid2.4 mmol
Catalyst System
Pd(OAc)₂1.0 mol%
This compound2.0 mol%
Base
K₂CO₃2.0 equiv.
Solvent
Toluene/Water5:2 v/v
Reaction Conditions
Temperature100 °C
Time5 hours
Results
Yield of 4-methoxybiphenyl92%
Purity (by GC)>98%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Pd_OAc Pd(OAc)₂ Active_Catalyst Active Pd(0) Complex Pd_OAc->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Toluene_prep Toluene Toluene_prep->Active_Catalyst Reaction_Vessel Reaction at 100°C Active_Catalyst->Reaction_Vessel Aryl_Halide 4-Bromoanisole Aryl_Halide->Reaction_Vessel Boronic_Acid Phenylboronic acid Boronic_Acid->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Methoxybiphenyl Purification->Final_Product

Caption: Experimental workflow for the synthesis of 4-methoxybiphenyl.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar²-B(OR)₂ Base PdII_Ar_complex Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar_complex RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Ethyl Diphenylphosphinite in Sonogashira and Stille Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically influenced by the choice of ligand coordinated to the palladium center. Ethyl diphenylphosphinite, an organophosphorus compound, possesses electronic and steric properties that suggest its potential as a ligand in such transformations. However, a comprehensive review of the scientific literature reveals a notable absence of specific applications or detailed protocols for ethyl diphenylphosphinite in either Sonogashira or Stille coupling reactions.

This document, therefore, provides detailed application notes and generalized experimental protocols for Sonogashira and Stille couplings using well-established phosphine ligands. These protocols can serve as a foundational guide for researchers interested in exploring the utility of ethyl diphenylphosphinite or other novel phosphinite ligands in these powerful synthetic methods. The principles and experimental setups described herein are directly translatable and can be adapted for the systematic evaluation of new ligands.

Sonogashira Coupling Reaction: An Overview

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a highly versatile method for the synthesis of substituted alkynes. The catalytic cycle typically involves a palladium(0) species and often a copper(I) co-catalyst.[1]

General Reaction Scheme:

R-X + H-C≡C-R' --[Pd(0), Ligand, Base, (Cu(I))]--> R-C≡C-R'

  • R : Aryl, Vinyl

  • X : I, Br, Cl, OTf

  • R' : Aryl, Vinyl, Alkyl, Silyl

Role of Phosphine Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and facilitating key steps in the catalytic cycle, including oxidative addition and reductive elimination. The electronic and steric properties of the phosphine ligand can significantly impact reaction rates, yields, and substrate scope.

Application Notes: Sonogashira Coupling

While specific data for ethyl diphenylphosphinite is unavailable, the following notes are based on the performance of common phosphine ligands like triphenylphosphine (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃).

ParameterObservation with Common Phosphine LigandsPotential Considerations for Ethyl Diphenylphosphinite
Catalyst Loading Typically 0.5-5 mol% of the palladium precursor.Similar loading is a reasonable starting point. Optimization may be required based on ligand stability and activity.
Ligand-to-Metal Ratio Generally 1:1 to 4:1 (phosphine:palladium).A 2:1 ratio is a common starting point for monodentate phosphine ligands.
Solvent Amine bases like triethylamine or diisopropylamine can serve as both base and solvent. Co-solvents such as THF, DMF, or toluene are often used.The choice of solvent will depend on the solubility of the substrates and the palladium-ligand complex.
Base An amine base is required to neutralize the hydrogen halide byproduct. Common choices include Et₃N, i-Pr₂NH, and piperidine.The basicity and coordinating ability of the amine can influence the reaction.
Copper Co-catalyst Copper(I) iodide (CuI) is frequently used to facilitate the formation of a copper acetylide intermediate, which accelerates transmetalation. However, copper-free protocols exist to avoid homocoupling of the alkyne (Glaser coupling).The necessity of a copper co-catalyst should be evaluated. Copper-free conditions are often preferred for cleaner reactions.
Temperature Reactions are often run at room temperature to 100 °C, depending on the reactivity of the substrates.Mild conditions (room temperature to 60 °C) should be attempted first.

Generalized Experimental Protocol: Sonogashira Coupling

This protocol is a representative example using triphenylphosphine and is intended as a starting point for adaptation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.01 mmol, 1 mol%) (for copper-catalyzed protocol)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium(II) acetate, triphenylphosphine, and copper(I) iodide (if used).

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Reaction: An Overview

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or triflate.[2] It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[2]

General Reaction Scheme:

R-X + R'-Sn(Alkyl)₃ --[Pd(0), Ligand]--> R-R'

  • R : Aryl, Vinyl, Acyl

  • X : I, Br, Cl, OTf

  • R' : Aryl, Vinyl, Alkyl, Alkenyl, Alkynyl

  • Alkyl : Typically butyl or methyl

Role of Phosphine Ligands

In the Stille reaction, phosphine ligands play a similar role to that in the Sonogashira coupling, stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can be critical for achieving high yields, especially with less reactive substrates like aryl chlorides.[3]

Application Notes: Stille Coupling

The following notes are based on established protocols using common phosphine ligands.

ParameterObservation with Common Phosphine LigandsPotential Considerations for Ethyl Diphenylphosphinite
Catalyst Loading Typically 1-5 mol% of the palladium precursor.A similar range is a suitable starting point.
Ligand-to-Metal Ratio A 1:1 to 2:1 ratio is common.A 2:1 ratio is a reasonable starting point for monodentate ligands.
Solvent Aprotic polar solvents like DMF, NMP, or dioxane are commonly used. Toluene is also a frequent choice.Solvent choice should be based on the solubility of all reaction components and the desired reaction temperature.
Additives Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes accelerate the reaction, particularly the transmetalation step.The effect of additives should be investigated during optimization.
Temperature Reactions are typically heated, often in the range of 80-120 °C.The optimal temperature will depend on the substrates and the activity of the catalyst.
Organostannane Reagent Tributyltin and trimethyltin reagents are most common. The toxicity of organotin compounds is a significant drawback.Careful handling and purification methods are necessary to remove tin byproducts.

Generalized Experimental Protocol: Stille Coupling

This protocol is a representative example using tetrakis(triphenylphosphine)palladium(0) and can be adapted for other palladium sources and ligands.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and tetrakis(triphenylphosphine)palladium(0).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and then with brine.

  • Filter the mixture to remove the tin fluoride precipitate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles

To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate the generally accepted catalytic cycles.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R'->Transmetalation R-Pd(II)(C≡C-R')L2 R-Pd(II)(C≡C-R')L2 Transmetalation->R-Pd(II)(C≡C-R')L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-C≡C-R' R-C≡C-R' Reductive_Elimination->R-C≡C-R'

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R'-Sn(Alkyl)3 R'-Sn(Alkyl)3 R'-Sn(Alkyl)3->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Stille coupling reaction.

Conclusion and Future Outlook

The Sonogashira and Stille coupling reactions are indispensable tools in synthetic chemistry. While the application of ethyl diphenylphosphinite in these reactions is not yet documented, its structural similarity to other effective phosphine ligands suggests its potential. The generalized protocols and application notes provided here offer a solid foundation for researchers to systematically investigate the performance of ethyl diphenylphosphinite and other novel ligands. Such studies are crucial for the continued development of more efficient, robust, and cost-effective catalytic systems for the synthesis of complex molecules in academic and industrial settings. Future research in this area would be valuable to expand the toolbox of ligands available for these important transformations.

References

Application Notes and Protocols for Catalyst Solutions with Ethyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of homogeneous catalyst solutions containing ethyl diphenylphosphinite as a ligand. This document is intended for researchers in organic synthesis, catalysis, and drug development who are looking to employ palladium- and rhodium-based catalytic systems for cross-coupling and hydroformylation reactions.

Introduction to Ethyl Diphenylphosphinite in Catalysis

Ethyl diphenylphosphinite, with the chemical formula (C₆H₅)₂POC₂H₅, is a valuable organophosphorus ligand in homogeneous catalysis. Its utility stems from the electron-donating properties of the phosphorus atom, which can coordinate to a metal center and influence the reactivity and selectivity of catalytic transformations.[1] It is a colorless to light yellow liquid that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions to maintain its purity and efficacy.[2] Proper storage involves well-closed containers, protection from light, and refrigeration between 0-8°C.[2][3]

Ethyl diphenylphosphinite is particularly effective as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in rhodium-catalyzed hydroformylation.[4]

Safety Precautions

Ethyl diphenylphosphinite is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4][5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to air and moisture sensitivity.[2]

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The use of a palladium catalyst with an appropriate phosphine or phosphinite ligand is crucial for high efficiency and broad substrate scope.

Experimental Protocol: In Situ Preparation of a Palladium Catalyst Solution

This protocol describes the in situ preparation of a palladium catalyst solution using palladium(II) acetate and ethyl diphenylphosphinite for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: Ensure all glassware is thoroughly dried and purged with an inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask.

  • Catalyst Preparation:

    • In a separate, small, dry, and inerted vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) in a small amount of the reaction solvent.

    • To this solution, add ethyl diphenylphosphinite (0.02 mmol, 2 mol%). The ligand-to-metal ratio is typically 2:1 for monodentate phosphine-type ligands.

    • Gently swirl the vial to ensure mixing. The solution may change color, indicating complex formation. This is the catalyst solution.

  • Reaction Initiation: Using a syringe, transfer the freshly prepared catalyst solution to the main reaction flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes typical reaction parameters for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using phosphine-type ligands.

ParameterTypical Value/RangeReference
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃[6][7]
Ligand Ethyl diphenylphosphinite or similar phosphines[6]
Catalyst Loading 0.0005 - 5 mol%[7][8]
Ligand/Palladium Ratio 1:1 to 4:1General Practice
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOH, KF[9]
Solvent Toluene, Dioxane, THF, DME, Water[7]
Temperature Room Temperature to 150°C[6][7]
Reaction Time 30 minutes to 24 hours[7]
Catalytic Cycle for Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 Ar'-B(OR)₂ + Base Reactants2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 2: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is an important industrial reaction that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. Rhodium catalysts modified with phosphine or phosphinite ligands are highly active and selective for this transformation.

Experimental Protocol: Preparation of a Rhodium Catalyst Solution

This protocol outlines the preparation of a rhodium catalyst solution for the hydroformylation of a terminal alkene.

Materials:

  • Rhodium(I) acetylacetonate dicarbonyl ([Rh(acac)(CO)₂])

  • Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅)

  • Alkene (e.g., 1-octene)

  • Anhydrous solvent (e.g., toluene or THF)

  • High-pressure autoclave

  • Syngas (a mixture of CO and H₂)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.01 mmol) in the anhydrous solvent (10 mL).

    • Add ethyl diphenylphosphinite (0.02 mmol, 2 equivalents per Rh) to the solution. The ligand-to-rhodium ratio can be varied to optimize selectivity.

    • Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst precursor. This is the catalyst solution.

  • Autoclave Setup:

    • Transfer the prepared catalyst solution to a high-pressure autoclave that has been purged with an inert gas.

    • Add the alkene substrate (e.g., 1-octene, 10 mmol) to the autoclave.

  • Reaction Conditions:

    • Seal the autoclave and purge several times with syngas.

    • Pressurize the autoclave with syngas (CO/H₂, typically 1:1) to the desired pressure (e.g., 20 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots (if the setup allows).

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

    • The product mixture can be analyzed directly by GC, and the aldehyde products can be isolated by distillation or chromatography.

Quantitative Data for Rhodium-Catalyzed Hydroformylation

The table below provides typical experimental parameters for rhodium-catalyzed hydroformylation using phosphine-type ligands.

ParameterTypical Value/RangeReference
Rhodium Precursor [Rh(acac)(CO)₂], HRh(CO)(PPh₃)₃[10][11]
Ligand Ethyl diphenylphosphinite or similar phosphines[12]
Ligand/Rhodium Ratio 2:1 to 10:1[10]
Substrate/Rhodium Ratio 100:1 to 1000:1[10]
Solvent Toluene, THF, Methanol[12]
Syngas Pressure (CO/H₂) 10 - 100 atm[10]
Temperature 40 - 200°C[10]
Reaction Time 1 - 24 hoursGeneral Practice
Catalytic Cycle for Hydroformylation

The hydroformylation of an alkene catalyzed by a rhodium-phosphine complex generally proceeds through the following catalytic cycle.

Hydroformylation_Cycle Catalyst HRh(CO)L₂ Alkene_Coord Alkene Coordination Catalyst->Alkene_Coord Rh_Alkene HRh(Alkene)(CO)L₂ Alkene_Coord->Rh_Alkene Hydride_Mig Hydride Migration Rh_Alkene->Hydride_Mig Rh_Alkyl (Alkyl)Rh(CO)L₂ Hydride_Mig->Rh_Alkyl CO_Coord CO Coordination Rh_Alkyl->CO_Coord Rh_Alkyl_CO (Alkyl)Rh(CO)₂L₂ CO_Coord->Rh_Alkyl_CO Mig_Insert Migratory Insertion Rh_Alkyl_CO->Mig_Insert Rh_Acyl (Acyl)Rh(CO)L₂ Mig_Insert->Rh_Acyl Ox_Add Oxidative Addition of H₂ Rh_Acyl->Ox_Add Rh_H2_Acyl (Acyl)Rh(H)₂(CO)L₂ Ox_Add->Rh_H2_Acyl Red_Elim Reductive Elimination Rh_H2_Acyl->Red_Elim Red_Elim->Catalyst Catalyst Regeneration Product Aldehyde Red_Elim->Product Alkene Alkene Alkene->Alkene_Coord CO CO CO->CO_Coord H2 H₂ H2->Ox_Add

Figure 2: Catalytic cycle for rhodium-catalyzed hydroformylation.

Characterization of the Catalyst Solution

While these protocols describe in situ catalyst preparation, which is common in a research setting, for more detailed studies or process development, characterization of the catalyst solution may be necessary. Techniques such as ³¹P NMR spectroscopy can be used to observe the coordination of the ethyl diphenylphosphinite ligand to the metal center, as evidenced by a change in the chemical shift of the phosphorus signal compared to the free ligand. For rhodium-carbonyl complexes, IR spectroscopy is a powerful tool for observing the C-O stretching frequencies, which provides information about the electronic environment of the metal center.

Conclusion

Ethyl diphenylphosphinite is a versatile and effective ligand for the preparation of homogeneous palladium and rhodium catalyst solutions. The protocols provided herein offer a starting point for researchers to explore a wide range of Suzuki-Miyaura cross-coupling and hydroformylation reactions. Optimization of the reaction parameters, including ligand-to-metal ratio, solvent, base, temperature, and pressure, will be necessary to achieve the best results for specific substrates. Due to the air and moisture sensitivity of ethyl diphenylphosphinite, all manipulations should be performed using standard inert atmosphere techniques to ensure the reproducibility and success of the catalytic reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Phosphinite Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing phosphinite-based catalysts, with a focus on principles applicable to ligands such as ethyl dibutylphosphinite, in palladium-catalyzed cross-coupling reactions. Due to the limited specific literature on "this compound," the information herein is based on established principles for analogous phosphinite and phosphine-ligated palladium catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What is the general role of an this compound-type ligand in a palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphinite ligands like this compound coordinate to the palladium center. Their electronic and steric properties are crucial for the efficiency of the catalytic cycle.[1][2][3] They stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination of the final product.[1] The bulky and electron-donating nature of these ligands is important for stabilizing monoligated Pd(0) intermediates, which are believed to be key reactive species in the catalytic cycle.[1]

Q2: How does the choice of base impact the reaction when using a phosphinite catalyst?

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[4][5] It reacts with the organoboron reagent to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][5] The choice of base can influence the reaction rate and yield.[5][6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][7] The optimal base is often substrate-dependent and needs to be determined empirically.[1]

Q3: What are the common solvents used with phosphinite-palladium catalysts?

A variety of organic solvents can be used, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][7] The solvent can influence the solubility of the reagents and the stability of the catalytic species. The presence of water can be beneficial, particularly for the dissolution of the inorganic base and to facilitate the formation of the active boronate species.[7][8]

Q4: At what temperature should I run my reaction?

The optimal reaction temperature depends on the reactivity of the substrates and the stability of the catalyst. Many Suzuki-Miyaura reactions using phosphinite ligands can be carried out at room temperature, while others may require heating to 60-120°C to achieve a reasonable reaction rate.[2][9] However, higher temperatures can also lead to catalyst decomposition.[9][10] It is advisable to start with milder conditions and increase the temperature if the reaction is sluggish.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and phosphinite ligand are properly mixed to form the active catalyst. Consider a pre-catalyst formation step. - The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. The choice of ligand, base, temperature, and solvent all affect the in situ reduction of the precatalyst.[11] - Use fresh, high-purity reagents and solvents.
Catalyst Decomposition - Phosphinite ligands can be susceptible to hydrolysis or oxidation.[12][13] Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). - Phosphinite P-O bonds can be cleaved by strong bases, leading to catalyst degradation.[12] Consider using a milder base. - High temperatures can accelerate catalyst decomposition.[9] Try running the reaction at a lower temperature for a longer duration.
Poor Substrate Reactivity - Aryl chlorides are generally less reactive than aryl bromides or iodides.[6] For less reactive substrates, higher catalyst loadings, more electron-rich ligands, or higher temperatures may be necessary.[12] - Sterically hindered substrates may require ligands with specific steric properties to facilitate the reaction.[1]
Incorrect Base or Solvent - The choice of base is crucial for the transmetalation step.[4][5] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - The solvent system affects the solubility and reactivity of all components. Try different solvents or solvent/water mixtures.[6][7]
Issue 2: Formation of Side Products (e.g., Homocoupling)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid - This can occur in the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. - High temperatures can sometimes promote homocoupling.
Decomposition of Aryl Halide - Some aryl halides can be unstable under the reaction conditions, leading to side reactions.
Catalyst-Mediated Side Reactions - At high catalyst loadings or temperatures, side reactions can become more prevalent.[14] Try reducing the catalyst concentration or lowering the reaction temperature.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.04 mmol) in the reaction solvent (e.g., 5 mL of toluene/water 4:1).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables present hypothetical data for a Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid, catalyzed by a generic Pd/ethyl dibutylphosphinite system, illustrating the effect of varying reaction parameters.

Table 1: Effect of Base on Reaction Yield

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)801285
2K₃PO₄Toluene/H₂O (4:1)801292
3Cs₂CO₃Toluene/H₂O (4:1)801295
4Na₂CO₃Toluene/H₂O (4:1)801275

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O (4:1)801292
2K₃PO₄Dioxane/H₂O (4:1)801288
3K₃PO₄THF/H₂O (4:1)801282
4K₃PO₄DMF801278

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O (4:1)252445
2K₃PO₄Toluene/H₂O (4:1)601878
3K₃PO₄Toluene/H₂O (4:1)801292
4K₃PO₄Toluene/H₂O (4:1)100889 (minor decomposition)

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Inert_Atmosphere Ensure inert atmosphere Check_Catalyst->Inert_Atmosphere No Check_Substrates Are substrates reactive? Check_Conditions->Check_Substrates Yes Optimize_Base Optimize Base Check_Conditions->Optimize_Base No Higher_Loading Increase catalyst loading Check_Substrates->Higher_Loading No End Improved Yield Check_Substrates->End Yes Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->End Fresh_Reagents Use fresh reagents Inert_Atmosphere->Fresh_Reagents Higher_Loading->End

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

References

"common side reactions with Ethyl diphenylphosphinite and how to avoid them"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl diphenylphosphinite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions encountered when using Ethyl diphenylphosphinite and to offer strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Ethyl diphenylphosphinite.

Q1: My reaction yield is significantly lower than expected. What are the potential causes related to the phosphinite ligand?

A1: Low yields in reactions utilizing Ethyl diphenylphosphinite often stem from its sensitivity to atmospheric conditions. The two primary culprits are oxidation and hydrolysis of the trivalent phosphorus atom.

  • Oxidation: Exposure to air can oxidize the phosphinite to the corresponding phosphinate (Ethyldiphenylphosphine oxide). This pentavalent phosphorus species is generally a poor ligand for many transition metal-catalyzed reactions and will not participate in the desired catalytic cycle, effectively reducing the concentration of the active catalyst.

  • Hydrolysis: The presence of water can lead to the hydrolysis of Ethyl diphenylphosphinite, cleaving the P-O bond to form diphenylphosphine oxide and ethanol. This decomposition pathway also deactivates the ligand.

To improve your yield, it is crucial to handle Ethyl diphenylphosphinite under strictly anhydrous and anaerobic conditions.

Q2: I've noticed the formation of a white precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The white precipitate is likely triphenylphosphine oxide, a common byproduct in reactions like the Wittig or Mitsunobu reaction where a phosphine is oxidized.[1] While Ethyl diphenylphosphinite is not triphenylphosphine, its oxidation product, Ethyldiphenylphosphine oxide, is also a stable, polar solid that can precipitate from nonpolar solvents. To avoid its formation, meticulous exclusion of air from the reaction is necessary.

Q3: How can I effectively prevent the oxidation and hydrolysis of Ethyl diphenylphosphinite during my experiment?

A3: Employing standard air-free techniques is essential. This includes:

  • Inert Atmosphere: Conduct all manipulations of Ethyl diphenylphosphinite under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or a Schlenk line.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of moisture.

  • Oven-Dried Glassware: Dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and allow it to cool under a stream of inert gas before use.

  • Proper Storage: Store Ethyl diphenylphosphinite in a tightly sealed container, under an inert atmosphere, and at the recommended temperature (typically 2-8 °C).

Q4: Under what conditions is P-O bond cleavage a concern, and how can I minimize it?

A4: Cleavage of the P-O bond in phosphinites can be catalyzed by both acids and bases.[2]

  • Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the ester linkage.

  • Basic Conditions: Strong bases can also facilitate the cleavage of the P-O bond.

To minimize P-O bond cleavage, it is advisable to:

  • Maintain Neutral pH: If possible, run the reaction under neutral conditions.

  • Use Non-nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base.

  • Control Temperature: Avoid excessive heating, as this can accelerate the decomposition of the phosphinite.

Q5: My cross-coupling reaction is sluggish or fails to go to completion. Could the phosphinite ligand be the issue?

A5: Yes, besides decomposition, the electronic and steric properties of the phosphinite ligand are crucial for the catalytic activity. If you have ruled out oxidation and hydrolysis, consider the following:

  • Ligand-to-Metal Ratio: The optimal ratio of Ethyl diphenylphosphinite to the metal precursor (e.g., palladium) can vary depending on the specific reaction. It is often necessary to screen different ratios to find the most effective conditions.

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the catalytic species.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to ligand decomposition. A careful optimization of the reaction temperature is often required.

Data on Side Reaction Prevention

ParameterConditionExpected OutcomeRationale
Atmosphere Reaction run under airLower yield of desired product, formation of phosphinate byproductOxidation of the trivalent phosphorus to the pentavalent state deactivates the ligand.
Reaction run under inert gas (N₂ or Ar)Higher yield of desired product, minimal to no phosphinate byproductPrevents the oxidation of the phosphinite, maintaining the concentration of the active ligand.
Solvent Use of non-anhydrous solventsLower yield, potential for P-O bond cleavage byproductsHydrolysis of the phosphinite leads to its decomposition and loss of catalytic activity.
Use of anhydrous solventsHigher yield, preservation of the phosphinite ligandMinimizes the decomposition of the ligand via hydrolysis.
Base Strong, nucleophilic basePotential for P-O bond cleavageThe P-O bond can be susceptible to nucleophilic attack under strongly basic conditions.
Weak, non-nucleophilic baseReduced risk of P-O bond cleavageMinimizes side reactions involving the phosphinite ligand.

Experimental Protocols

Below are representative protocols for common reactions where Ethyl diphenylphosphinite can be employed as a ligand. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium catalyst with Ethyl diphenylphosphinite as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ethyl diphenylphosphinite (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Anhydrous water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • In a separate oven-dried vial, dissolve the palladium(II) acetate and Ethyl diphenylphosphinite in 2 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Using a syringe, transfer the catalyst solution to the Schlenk flask containing the other reagents.

  • Add the remaining anhydrous 1,4-dioxane (3 mL) and anhydrous water (0.5 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC/MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Ethyl Diphenylphosphinite

This protocol describes the synthesis of Ethyl diphenylphosphinite from diphenylphosphinous chloride and ethanol.[3]

Materials:

  • Diphenylphosphinous chloride (135 mmol)

  • Anhydrous ethanol (200 mmol)

  • Anhydrous pyridine (134 mmol)

  • Anhydrous diethyl ether (240 mL)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an argon inlet, add diphenylphosphinous chloride and 120 mL of anhydrous diethyl ether.

  • Cool the solution to 5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of anhydrous ethanol and anhydrous pyridine in 120 mL of anhydrous diethyl ether.

  • Add the ethanol/pyridine solution dropwise to the stirred solution of diphenylphosphinous chloride at 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Filter the mixture under an argon atmosphere to remove the pyridine hydrochloride precipitate.

  • Wash the solid with anhydrous diethyl ether.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the oil by Kugelrohr distillation at 95 °C (0.1 mmHg) to yield Ethyl diphenylphosphinite.[3]

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle in a Suzuki-Miyaura cross-coupling reaction and a common side reaction involving the phosphinite ligand.

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction: Ligand Oxidation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OR)₂ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' L L = Ph₂POEt (Ethyl diphenylphosphinite) O2 O₂ (Air) Oxidized_L Ph₂P(O)OEt (Inactive Ligand) O2->Oxidized_L Oxidation

Caption: Desired Suzuki-Miyaura catalytic cycle and the competing ligand oxidation side reaction.

The diagram above illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, where 'L' represents the Ethyl diphenylphosphinite ligand. The desired pathway involves the palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. However, in the presence of oxygen, the phosphinite ligand can be oxidized to the corresponding phosphinate, which is an inactive ligand and cannot effectively participate in the catalytic cycle, leading to a decrease in reaction efficiency.

References

"managing the air and moisture sensitivity of Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of ethyl diphenylphosphinite.

Frequently Asked Questions (FAQs)

Q1: What is ethyl diphenylphosphinite and why is its sensitivity to air and moisture a concern?

Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅) is a valuable organophosphorus compound used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.[1][2] Its phosphorus(III) center is susceptible to oxidation by air and hydrolysis by moisture, which can degrade the compound and compromise the yield and purity of subsequent reactions.[3][4]

Q2: How should I properly store ethyl diphenylphosphinite?

To maintain its integrity, ethyl diphenylphosphinite should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] It is recommended to store it in a cool, dry place, ideally in a refrigerator at a temperature between 2-8°C, and protected from light.[6]

Q3: What are the primary degradation products of ethyl diphenylphosphinite?

Exposure to air (oxygen) will oxidize ethyl diphenylphosphinite to ethyldiphenylphosphine oxide. Contact with water (moisture) can lead to hydrolysis, though the specific byproducts of hydrolysis are less commonly cited in general literature. The phosphine oxide is the most frequently mentioned impurity resulting from degradation.

Q4: How can I visually assess if my ethyl diphenylphosphinite has degraded?

Pure ethyl diphenylphosphinite is a colorless to light yellow liquid.[1] While there is no definitive visual indicator of degradation, a significant change in color, such as turning a pronounced yellow or brown, or the formation of solid precipitates, may suggest decomposition. However, chemical analysis is necessary for a conclusive determination of purity.

Q5: What is the best way to handle ethyl diphenylphosphinite in the laboratory?

All manipulations should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line, to prevent exposure to air and moisture.[7][8] This includes using oven-dried glassware and degassed solvents.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low reaction yield in a catalytic reaction (e.g., Buchwald-Hartwig amination) The ethyl diphenylphosphinite, used as a ligand, may have degraded to the corresponding phosphine oxide, which is often a poor ligand for the catalytic cycle.[6][9]1. Verify Purity: Analyze a sample of your ethyl diphenylphosphinite using ³¹P NMR spectroscopy to check for the presence of the phosphine oxide peak. 2. Use Fresh Reagent: If significant degradation is confirmed, use a fresh, properly stored bottle of ethyl diphenylphosphinite. 3. Optimize Reaction Conditions: Ensure all other reagents and solvents are pure and dry, and that the reaction is performed under a strictly inert atmosphere.
Inconsistent results in a Wittig-Horner type reaction The phosphinite reagent may have partially hydrolyzed or oxidized, reducing the concentration of the active species and introducing impurities that could interfere with the reaction.[10]1. Check Reagent Integrity: Use ³¹P NMR to assess the purity of your ethyl diphenylphosphinite. 2. Purify Reagent: If mildly degraded, consider purification by distillation under reduced pressure, although using a fresh batch is often more reliable. 3. Strict Anhydrous Conditions: Ensure your reaction solvent and other reagents are scrupulously dry.
Observed a change in the appearance of the stored ethyl diphenylphosphinite Prolonged or improper storage may have led to significant degradation.1. Do Not Use: If the liquid is discolored or contains solids, it is best to assume it is degraded and not use it in your reaction. 2. Properly Dispose: Dispose of the degraded reagent according to your institution's safety guidelines.

Quantitative Data

Table 1: Physical and Chemical Properties of Ethyl Diphenylphosphinite

PropertyValue
CAS Number 719-80-2
Molecular Formula C₁₄H₁₅OP
Molecular Weight 230.24 g/mol
Appearance Colorless to light yellow liquid[1]
Density 1.066 g/mL at 25 °C[6]
Boiling Point 179-180 °C at 14 mmHg[1]
Storage Temperature 2-8°C[6]

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity of ethyl diphenylphosphinite and identify the presence of its primary oxidation product, ethyldiphenylphosphine oxide.

Methodology:

  • Sample Preparation (in a glovebox or under inert atmosphere):

    • Prepare a clean, dry NMR tube with a septum-sealed cap.

    • Using a clean, dry syringe, draw approximately 0.1 mL of ethyl diphenylphosphinite.

    • Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.

    • Inject the ethyl diphenylphosphinite into the NMR tube and gently mix.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • Pure ethyl diphenylphosphinite should exhibit a single major peak in the phosphinite region of the spectrum.

    • The presence of ethyldiphenylphosphine oxide will be indicated by a second peak at a different chemical shift.

    • Integrate the peaks to quantify the relative amounts of the phosphinite and its oxide.

Table 2: Typical ³¹P NMR Chemical Shifts

CompoundTypical ³¹P NMR Chemical Shift (ppm)
Ethyl Diphenylphosphinite ~110 - 120
Ethyldiphenylphosphine Oxide ~30 - 40[11]
(Note: Chemical shifts can vary slightly depending on the solvent and concentration.)
Protocol 2: Weighing and Dispensing Ethyl Diphenylphosphinite for a Reaction

Objective: To accurately weigh and transfer a specific amount of ethyl diphenylphosphinite to a reaction vessel while maintaining an inert atmosphere.

Methodology (using a Schlenk line):

  • Preparation:

    • Oven-dry all necessary glassware (reaction flask, syringe, needles) and allow them to cool under a stream of inert gas on the Schlenk line.

    • Ensure the ethyl diphenylphosphinite bottle has a septum cap and is under a positive pressure of inert gas.

  • Weighing by Difference:

    • Using a gas-tight syringe with a needle, carefully draw a volume of ethyl diphenylphosphinite slightly larger than required.

    • Expel any gas bubbles back into the bottle.

    • Accurately weigh the syringe.

    • Inject the desired amount of the liquid into the reaction flask, which is under a positive flow of inert gas.

    • Immediately reweigh the syringe. The difference in weight is the mass of the transferred reagent.

  • Solution Transfer:

    • Alternatively, prepare a stock solution of ethyl diphenylphosphinite in a dry, degassed solvent in a Schlenk flask. This solution can then be transferred via a cannula or syringe to the reaction vessel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup prep_glass Oven-dry Glassware prep_inert Inert Atmosphere (Glovebox/Schlenk Line) prep_glass->prep_inert prep_reagent Equilibrate Reagent to RT weigh Weighing by Difference or Volume prep_reagent->weigh prep_inert->weigh transfer Transfer via Syringe or Cannula weigh->transfer dissolve Dissolve in Degassed Solvent transfer->dissolve add_to_reaction Add to Reaction Mixture dissolve->add_to_reaction quench Quench Syringes/Needles with Isopropanol add_to_reaction->quench dispose Dispose of Waste Properly quench->dispose

Caption: Workflow for handling ethyl diphenylphosphinite.

troubleshooting_pathway start Low Reaction Yield? check_purity Check Phosphinite Purity via ³¹P NMR start->check_purity is_degraded Significant Oxide Peak Present? check_purity->is_degraded use_fresh Use Fresh, Properly Stored Reagent is_degraded->use_fresh Yes check_other Investigate Other Reaction Parameters (Solvent, Base, etc.) is_degraded->check_other No end_fresh Problem Solved use_fresh->end_fresh end_other Problem Solved check_other->end_other

Caption: Troubleshooting logic for low reaction yields.

References

"proper handling and storage techniques for Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ethyl diphenylphosphinite (CAS No. 719-80-2).

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of Ethyl diphenylphosphinite.

Question: I opened a new bottle of Ethyl diphenylphosphinite and it appears slightly yellow. Is it still usable?

Answer: Ethyl diphenylphosphinite is typically a colorless to light yellow liquid.[1] A slight yellow tinge does not necessarily indicate significant degradation. However, it is sensitive to air and moisture, which can lead to degradation over time.[1][2] If the compound has been stored correctly in a tightly sealed container under an inert atmosphere and refrigerated, the color is likely within acceptable limits. For critical applications, it is advisable to verify the purity via techniques like NMR or GC-MS before use.

Question: My reaction yield is lower than expected when using Ethyl diphenylphosphinite as a ligand. What could be the cause?

Answer: Lower than expected yields in reactions involving Ethyl diphenylphosphinite can stem from several factors:

  • Reagent Quality: The compound is sensitive to air and moisture, and improper storage can lead to degradation.[1][2] Ensure that the reagent has been stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended refrigerated temperature.[3][4]

  • Reaction Setup: Due to its sensitivity, reactions should be set up under strictly anhydrous and anaerobic conditions. Use oven-dried glassware and degassed solvents.

  • Incompatible Reagents: Ethyl diphenylphosphinite is incompatible with strong oxidizing agents.[3] Ensure that your reaction components are compatible.

Question: I accidentally left the container of Ethyl diphenylphosphinite open on the bench for a short period. Is it compromised?

Answer: Ethyl diphenylphosphinite is sensitive to air and moisture, and exposure can lead to degradation.[1][2] The extent of degradation depends on the duration of exposure and the ambient humidity. For non-critical applications, the material might still be usable, but for sensitive reactions, it is best to use a fresh, unexposed sample to ensure reproducibility and high yields. If you suspect significant exposure, it is recommended to purify the reagent or use a new batch.

Frequently Asked Questions (FAQs)

What is the proper storage temperature for Ethyl diphenylphosphinite?

Ethyl diphenylphosphinite should be stored in a refrigerator at temperatures between 2-8°C (35.6-46.4°F).[5][6] Some sources also recommend temperatures between 0-6°C.[1]

What are the key safety precautions when handling Ethyl diphenylphosphinite?

When handling Ethyl diphenylphosphinite, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3][6] Work in a well-ventilated area or a fume hood. Avoid breathing vapors, mist, or gas.[3][7]

What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek medical attention in both cases.[3][7]

How should I handle spills of Ethyl diphenylphosphinite?

For small spills, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container.[3]

What are the decomposition products of Ethyl diphenylphosphinite?

Decomposition of Ethyl diphenylphosphinite can produce phosphine, carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][7]

Quantitative Data Summary

PropertyValue
CAS Number 719-80-2
Molecular Formula C14H15OP
Molecular Weight 230.24 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 179-180 °C at 14 mmHg[1]
Density 1.066 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.59[5]
Storage Temperature 2-8°C[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling Using Ethyl Diphenylphosphinite as a Ligand

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Ethyl diphenylphosphinite (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 10 mL), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of Ethyl diphenylphosphinite in a small amount of the degassed solvent. Add this solution to the Schlenk flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to the Schlenk flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of Ethyl Diphenylphosphinite start Start: Procure Ethyl Diphenylphosphinite sds Review Safety Data Sheet (SDS) start->sds storage Store in a tightly closed container in a refrigerator (2-8°C) under an inert atmosphere (Nitrogen) sds->storage ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat storage->ppe handling Handle in a well-ventilated area or fume hood ppe->handling dispense Dispense using techniques that minimize air and moisture exposure handling->dispense use Use in Experiment dispense->use waste Dispose of waste in a designated chemical waste container use->waste end End waste->end

Caption: Safe Handling and Storage Workflow.

Troubleshooting_Decision_Tree Troubleshooting: Suspected Degradation of Ethyl Diphenylphosphinite start Low reaction yield or unexpected side products check_storage Was the compound stored correctly? (2-8°C, inert atmosphere) start->check_storage check_handling Was the compound handled under anhydrous/anaerobic conditions? check_storage->check_handling Yes no_storage High probability of degradation check_storage->no_storage No no_handling Potential for degradation check_handling->no_handling No yes_storage_handling Degradation is less likely. Investigate other reaction parameters. check_handling->yes_storage_handling Yes action Use a fresh bottle of reagent and ensure proper handling and storage. no_storage->action no_handling->action end Problem Resolved action->end

Caption: Troubleshooting Degradation Issues.

References

Technical Support Center: Decomposition Pathways of Phosphinite Ligands in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphinite ligands in catalytic cycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on understanding and mitigating ligand decomposition.

I. Troubleshooting Guides

This section provides solutions to common problems observed during catalytic reactions involving phosphinite ligands.

Problem 1: Low or No Catalytic Activity

Possible Cause: Decomposition of the phosphinite ligand, leading to the formation of catalytically inactive species.

Troubleshooting Steps:

  • Confirm Ligand Integrity:

    • Action: Analyze a sample of the phosphinite ligand before use via ³¹P NMR spectroscopy.

    • Expected Result: A single, sharp peak in the characteristic chemical shift range for phosphinites (typically δ 100-140 ppm). The presence of signals in the phosphine oxide region (δ 20-50 ppm) or other unexpected peaks indicates decomposition.

  • Evaluate Reaction Conditions:

    • Moisture: Trace amounts of water can lead to rapid hydrolysis of the P-O bond.[1][2]

      • Action: Ensure all solvents and reagents are rigorously dried and degassed. Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Oxygen: Phosphinites are susceptible to oxidation, especially at elevated temperatures.

      • Action: Thoroughly degas all reaction components. Use Schlenk line techniques or a glovebox for reaction setup.

    • Temperature: High reaction temperatures can accelerate ligand decomposition pathways.

      • Action: If possible, lower the reaction temperature. Screen for more thermally stable ligands if high temperatures are necessary.

  • Investigate Additive Compatibility:

    • Bases: Strong bases can promote P-O bond cleavage.[3]

      • Action: If the catalytic cycle requires a base, consider using a milder, non-nucleophilic base. Screen a variety of bases to find one that is compatible with the phosphinite ligand.

    • Acids: Acidic conditions can catalyze the hydrolysis of phosphinites.[4]

      • Action: If acidic reagents or byproducts are present, consider adding a non-coordinating base to neutralize the acid.

Problem 2: Reaction Stalls or Incomplete Conversion

Possible Cause: Gradual decomposition of the phosphinite ligand during the catalytic cycle, leading to a decrease in the concentration of the active catalyst.

Troubleshooting Steps:

  • Monitor Reaction Progress and Ligand Stability:

    • Action: Take aliquots from the reaction mixture at various time points and analyze them by ³¹P NMR spectroscopy.

    • Analysis: Look for the appearance and growth of peaks corresponding to decomposition products (e.g., phosphine oxides, phosphinous acids) alongside the decrease in the starting phosphinite ligand signal.

  • Consider Ligand Structure:

    • Steric Hindrance: Bulkier substituents on the phosphorus atom and/or the oxygen-bound group can enhance the stability of phosphinite ligands by sterically shielding the P-O bond from nucleophilic attack.[2]

      • Action: Switch to a more sterically hindered phosphinite ligand. For example, ligands with tert-butyl groups often exhibit greater stability than those with phenyl groups.

    • Electronic Effects: The electronic properties of the substituents can influence ligand stability.

      • Action: Experiment with electronically modified ligands. For instance, electron-donating groups on aryl phosphinites can sometimes increase stability.

  • Re-evaluate Catalyst Loading:

    • Action: If ligand decomposition is unavoidable but slow, a higher initial catalyst loading might be sufficient to drive the reaction to completion. However, this is a less ideal solution due to cost and potential side reactions.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary decomposition pathways for phosphinite ligands in catalytic cycles?

A1: The main decomposition pathways are:

  • Hydrolysis: Reaction with water to cleave the P-O bond, forming a phosphinous acid and an alcohol/phenol. This can be catalyzed by both acids and bases.[1][2][4]

  • Oxidation: Reaction with oxygen or other oxidants to form the corresponding phosphinate (phosphine oxide).[5] This is often irreversible and leads to a catalytically inactive species.

  • P-O Bond Cleavage: This can be promoted by strong bases, nucleophiles, or the metal center itself through oxidative addition.

  • Thermal Decomposition: At elevated temperatures, phosphinite ligands can undergo various decomposition reactions, including rearrangement and fragmentation.[6]

Q2: How can I improve the stability of my phosphinite ligand?

A2:

  • Steric Protection: Introduce bulky substituents on the phosphorus atom or the organic group attached to the oxygen. This sterically hinders the approach of water, oxygen, and other reagents that can cause decomposition.[2]

  • Electronic Tuning: Modify the electronic properties of the ligand. The specific effects can be system-dependent and may require experimental screening.[7][8]

  • Proper Handling and Storage: Always handle and store phosphinite ligands under an inert atmosphere, protected from light and moisture. Use freshly purified solvents and reagents.

  • Reaction Optimization: Use the mildest reaction conditions (temperature, base) possible that still afford a good reaction rate.

Reaction-Specific Questions

Q3: In a Suzuki-Miyaura coupling, my reaction is sluggish and I see the formation of a black precipitate. What could be the issue?

A3: This often points to catalyst decomposition and the formation of palladium black. The phosphinite ligand may be degrading, leaving the palladium center coordinatively unsaturated and prone to aggregation.

  • Troubleshooting:

    • Confirm the integrity of your phosphinite ligand before the reaction using ³¹P NMR.

    • Ensure your reaction is rigorously deoxygenated, as oxygen can accelerate both ligand oxidation and palladium nanoparticle formation.

    • The choice of base is crucial in Suzuki-Miyaura couplings. A base that is too strong or nucleophilic can attack the phosphinite ligand. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.

Q4: I am using a phosphinite ligand in a Buchwald-Hartwig amination and observing low yields. What are the likely causes related to the ligand?

A4: In Buchwald-Hartwig aminations, the strong bases (e.g., NaOtBu, LHMDS) and high temperatures often employed can be detrimental to phosphinite ligand stability.[3]

  • Troubleshooting:

    • Consider using a more sterically hindered and electron-rich phosphinite ligand, as these are generally more robust under these conditions.

    • The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more compatible with your phosphinite ligand, although they might require higher temperatures or longer reaction times.[3]

    • The amine substrate itself can sometimes act as a nucleophile and attack the phosphinite ligand. If you suspect this is happening, you could try using a pre-catalyst where the ligand is already coordinated to the metal center.

Q5: During a hydroformylation reaction with a rhodium-phosphinite catalyst, the regioselectivity is poor and changes over time. What could be the reason?

A5: This is a classic sign of ligand decomposition. As the phosphinite ligand degrades, the nature of the active catalytic species changes, leading to a loss of selectivity.[9] The formation of different rhodium-hydrido-carbonyl species without the directing effect of the original ligand can lead to a mixture of linear and branched aldehydes.

  • Troubleshooting:

    • Monitor the reaction by in-situ ³¹P NMR or by taking aliquots to track the integrity of the phosphinite ligand.

    • Hydrolysis is a common issue in hydroformylation due to the potential for water formation as a byproduct. Ensure all reagents and gases are scrupulously dry.

    • Consider using a more robust phosphinite ligand, perhaps one with bulky ortho-substituents on an aryl group, which has been shown to improve hydrolytic stability.[2]

III. Data Presentation

Table 1: Relative Hydrolytic Stability of Selected Phosphite Ligands

Ligand TypeSubstituentsRelative StabilityReference
Aryl Phosphiteortho-tert-butylHigh[2]
Aryl Phosphitepara-substituentsLow to Medium[2]
AcylphosphiteUnsubstitutedLow[1]
BiphenolphosphiteBiphenol backboneHigh[2]

Note: This table provides a qualitative comparison. The actual stability is highly dependent on the specific reaction conditions.

Table 2: Quantitative Data on the Hydrolysis of a Diphenylphosphinate

Temperature (°C)Reaction Time (h)Pseudo-First-Order Rate Constant (k, h⁻¹)
1602 - 6.5Not specified
1800.5 - 2Not specified

Data extracted from a study on the acidic hydrolysis of diphenylphosphinates.[4]

IV. Experimental Protocols

Protocol 1: Monitoring Phosphinite Ligand Decomposition by ³¹P NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the stability of a phosphinite ligand under catalytic conditions.

Materials:

  • NMR tubes and caps

  • Deuterated solvent (e.g., C₆D₆, toluene-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • Syringes and needles for inert atmosphere transfer

  • Catalytic reaction mixture

Procedure:

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, prepare a stock solution of the internal standard in the deuterated solvent.

    • To an NMR tube, add a known amount of the stock solution of the internal standard.

    • Carefully add a measured aliquot of the catalytic reaction mixture to the NMR tube at specific time intervals (e.g., t=0, 1h, 4h, 24h).

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 5-10 seconds to ensure quantitative integration.

    • Reference the spectrum appropriately.

  • Data Analysis:

    • Integrate the peak corresponding to the starting phosphinite ligand and any new peaks that appear in the phosphine oxide or other decomposition product regions.

    • Compare the integrals of the ligand and its decomposition products to the integral of the internal standard to determine the concentration of each species over time.

    • Plot the concentration of the phosphinite ligand versus time to determine the rate of decomposition.

Protocol 2: Synthesis of an Aryl Phosphinite Ligand under Inert Atmosphere

Objective: To synthesize a representative aryl phosphinite ligand while minimizing exposure to air and moisture.

Materials:

  • Schlenk flask and other appropriate Schlenk glassware

  • Dry, degassed solvents (e.g., THF, diethyl ether)

  • Chlorodiphenylphosphine

  • A substituted phenol (e.g., 2,6-di-tert-butylphenol)

  • A non-nucleophilic base (e.g., triethylamine)

  • Syringes and needles

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.

    • Backfill the flask with inert gas.

    • In the flask, dissolve the substituted phenol and triethylamine in dry, degassed THF.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorophosphine:

    • Slowly add chlorodiphenylphosphine to the stirred solution via syringe.

    • A white precipitate of triethylammonium chloride will form.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or ³¹P NMR of an aliquot.

    • Once the reaction is complete, filter the mixture under inert atmosphere to remove the salt.

    • Remove the solvent under reduced pressure to obtain the crude phosphinite ligand.

  • Purification:

    • Purification methods will vary depending on the properties of the phosphinite. Options include crystallization from a non-polar solvent or filtration through a short plug of neutral alumina under inert atmosphere.

    • Crucially, avoid silica gel chromatography as it can lead to rapid hydrolysis of the phosphinite.

  • Storage:

    • Store the purified phosphinite ligand in a sealed container under an inert atmosphere, preferably in a freezer.

V. Visualizations

Decomposition_Pathways Phosphinite R'₂P(OR) Hydrolysis Hydrolysis (+ H₂O) Phosphinite->Hydrolysis Oxidation Oxidation (+ [O]) Phosphinite->Oxidation Base_Cleavage Base-mediated P-O Cleavage Phosphinite->Base_Cleavage Thermal_Decomp Thermal Decomposition Phosphinite->Thermal_Decomp Phosphinous_Acid R'₂P(OH) (Phosphinous Acid) Hydrolysis->Phosphinous_Acid Alcohol ROH Hydrolysis->Alcohol Phosphinate R'₂P(=O)(OR) (Phosphinate) Oxidation->Phosphinate Base_Cleavage->Phosphinous_Acid Other_Products Other Decomposition Products Thermal_Decomp->Other_Products Phosphine_Oxide R'₂P(=O)H (Secondary Phosphine Oxide) Phosphinous_Acid->Phosphine_Oxide Tautomerization

Caption: Major decomposition pathways of phosphinite ligands.

Troubleshooting_Workflow Start Low/No Catalytic Activity Check_Ligand Check Ligand Integrity (³¹P NMR) Start->Check_Ligand Decomposed Ligand Decomposed? Check_Ligand->Decomposed Purify_Synthesize Purify or Synthesize New Ligand Decomposed->Purify_Synthesize Yes Check_Conditions Evaluate Reaction Conditions (Moisture, O₂, Temp) Decomposed->Check_Conditions No Success Reaction Improved Purify_Synthesize->Success Modify_Conditions Modify Conditions (Dry/Degas, Lower Temp) Check_Conditions->Modify_Conditions Check_Additives Check Additive Compatibility (Base) Check_Conditions->Check_Additives Modify_Conditions->Success Change_Additives Change Additives (Milder Base) Check_Additives->Change_Additives Change_Additives->Success

Caption: Troubleshooting workflow for low catalytic activity.

References

Technical Support Center: Ethyl Diphenylphosphinite Catalyst Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl diphenylphosphinite catalyst complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments involving ethyl diphenylphosphinite complexes.

Q1: My catalyst complex featuring an ethyl diphenylphosphinite ligand is showing signs of decomposition (e.g., color change, formation of palladium black). What are the common degradation pathways?

A1: Decomposition of phosphinite-based catalysts is a known issue that can significantly impact catalytic activity. The primary degradation pathways include:

  • P-O Bond Cleavage: The phosphorus-oxygen bond in phosphinite ligands is susceptible to cleavage, particularly in the presence of bases, which can lead to the degradation of the complex.[1] This can result in the formation of diphenylphosphinite anions and other species that may or may not be catalytically active.[2]

  • Hydrolysis: Similar to phosphite ligands, phosphinites can be sensitive to water. Hydrolysis can lead to the formation of pentavalent phosphorus species that cannot coordinate effectively to the metal center, resulting in the formation of less active or inactive metal carbonyl complexes and potential metal deposition.[3]

  • Oxidation: Trivalent phosphorus compounds can be prone to oxidation, especially in the presence of air. This forms phosphine oxides, which are generally poor ligands for late transition metals, thereby deactivating the catalyst.[4]

  • Metal Agglomeration: In palladium-catalyzed reactions, the active Pd(0) species can agglomerate into inactive palladium black.[4] This is often a consequence of ligand degradation, which leaves the metal center coordinatively unsaturated and prone to clustering.

Q2: My reaction yields are inconsistent when using an ethyl diphenylphosphinite catalyst. How can I improve stability and reproducibility?

A2: Inconsistent yields are often a direct result of catalyst instability. To enhance stability and achieve more reproducible results, consider the following strategies:

  • Use of Co-ligands: The addition of a sterically bulky and electron-rich co-ligand, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), can help stabilize the metal center, prevent agglomeration, and improve catalytic activity.[1][5]

  • Immobilization on a Support: Supporting the catalyst on a solid matrix, such as cellulose, can significantly enhance its thermal stability and recyclability.[6] This approach also simplifies catalyst recovery and minimizes product contamination.[6]

  • Control of Reaction Conditions:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phosphinite ligand.

    • Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the P-O bond.

    • Base Selection: The choice and strength of the base can be critical. Some bases can promote P-O bond cleavage.[1] A careful screening of bases may be necessary to find one that is effective for the reaction but minimizes catalyst degradation.

Q3: What are some practical ways to prevent P-O bond cleavage in my phosphinite ligand?

A3: P-O bond cleavage is a significant challenge. Key strategies to mitigate this issue include:

  • Ligand Modification: Introducing bulky substituents on the phenyl rings of the diphenylphosphinite moiety can sterically hinder nucleophilic attack at the phosphorus center.

  • Chelation: Using bidentate or pincer-type ligands that incorporate a phosphinite group can create more stable metallacyclic complexes, reducing the likelihood of ligand dissociation and subsequent degradation.[1]

  • Protonation State: The protonation state of the phosphoryl moiety can influence whether C-O or P-O bond cleavage occurs.[7] While more relevant to phosphate esters, controlling the acidity (pH) of the reaction medium can sometimes influence the stability of the P-O bond.

Q4: What analytical techniques are recommended for monitoring the stability and degradation of my catalyst?

A4: Monitoring the integrity of the catalyst during the reaction is crucial for troubleshooting.

  • ³¹P NMR Spectroscopy: This is the most direct and sensitive method for observing phosphorus-containing species.[8] Degradation of the ethyl diphenylphosphinite ligand will result in the appearance of new signals in the ³¹P NMR spectrum, often near 0 ppm for oxidized, pentavalent phosphorus species, while the parent phosphinite resonates at a different chemical shift (typically between 120-150 ppm).[8]

  • Chromatographic Methods (HPLC, GC): These techniques are excellent for monitoring the reaction progress by quantifying reactants and products.[9][10] The appearance of unexpected byproducts can sometimes indicate catalyst degradation. Coupling these methods with mass spectrometry (MS) can help identify the structure of degradation products.[10]

  • UV-Visible Spectroscopy: This method can be used to monitor changes in the concentration of colored species in the reaction mixture, which can sometimes be correlated with catalyst degradation or the formation of byproducts.[9][11]

Data Presentation

Table 1: Factors Influencing the Stability of Ethyl Diphenylphosphinite Complexes

FactorEffect on StabilityMitigation Strategies & Key ConsiderationsReference
Presence of Water Decreases stability via hydrolysis.Use anhydrous solvents and reagents; conduct reactions under an inert, dry atmosphere.[3]
Presence of Oxygen Decreases stability via oxidation of P(III) to P(V).Work under an inert atmosphere (N₂ or Ar); use degassed solvents.[3]
Presence of Base Can promote P-O bond cleavage.Screen different bases; use the weakest base that still affords good reactivity.[1]
High Temperature Can accelerate decomposition pathways.Optimize for the lowest effective temperature; consider using a more thermally stable, supported catalyst.[6][12]
Ligand Steric Bulk Increased bulk can enhance stability.Modify the phosphinite ligand with sterically demanding groups.[3][5]
Co-ligands Bulky, electron-rich phosphines can stabilize the metal center.Additives like PCy₃ can minimize catalyst degradation.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Cellulose-Supported Diphenylphosphinite Palladium Catalyst

This protocol is adapted from a method for a highly stable and recyclable catalyst system.[6]

  • Catalyst Preparation: Synthesize the Cell–OPPh₂–Pd⁰ catalyst by reacting diphenylphosphinite-functionalized cellulose with PdCl₂ in ethanol.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Catalyst Addition: Add the cellulose-supported palladium catalyst (e.g., 0.5 mol % Pd).[6]

  • Solvent Addition: Add 5 mL of 95% ethanol.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solid-supported catalyst can be recovered by simple filtration.

  • Purification: Wash the recovered catalyst with ethanol and diethyl ether and dry it for reuse. Purify the filtrate through standard methods (e.g., extraction, column chromatography) to isolate the product.

Protocol 2: Monitoring Catalyst Degradation by ³¹P NMR Spectroscopy

  • Sample Preparation: Under an inert atmosphere, carefully extract an aliquot (approx. 0.5 mL) from the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).

  • Solvent Addition: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Ensure the solvent is compatible with the reaction components.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • Identify the signal corresponding to the ethyl diphenylphosphinite ligand.

    • Monitor the decrease in the intensity of this signal over time.

    • Look for the appearance of new signals, particularly in the 0-40 ppm region, which often correspond to phosphine oxides or other pentavalent phosphorus degradation products.[8]

    • Integrate the signals to quantify the extent of degradation relative to an internal standard if desired.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of ethyl diphenylphosphinite complexes.

G start Catalyst Instability Observed (e.g., Low Yield, Pd Black) check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_solvents Are solvents and reagents anhydrous? check_atmosphere->check_solvents Yes action_inert Implement rigorous inert atmosphere techniques. check_atmosphere->action_inert No check_base Is the base known to cause P-O cleavage? check_solvents->check_base Yes action_dry Use freshly distilled/dried solvents. Dry reagents. check_solvents->action_dry No check_temp Is the reaction temperature optimized? check_base->check_temp No action_base Screen alternative, less nucleophilic bases. check_base->action_base Yes/Unsure action_temp Run reaction at lower temp. Screen for minimum effective temp. check_temp->action_temp No/Unsure advanced_solutions Consider Advanced Stabilization check_temp->advanced_solutions Yes action_inert->check_solvents action_dry->check_base action_base->check_temp action_temp->advanced_solutions solution_coligand Add a bulky co-ligand (e.g., PCy3). advanced_solutions->solution_coligand solution_support Use a solid-supported catalyst. advanced_solutions->solution_support

Caption: Troubleshooting workflow for catalyst instability.

G catalyst Active Catalyst [L-M-L'] (L = EtOPPh₂) oxidation Oxidation (O₂) catalyst->oxidation cleavage P-O Cleavage (Base) catalyst->cleavage hydrolysis Hydrolysis (H₂O) catalyst->hydrolysis degradation_product1 Inactive P(V) Species (e.g., O=P(OEt)Ph₂) degradation_product2 Decomposed Ligand + Metal Agglomerates (Pd Black) degradation_product3 Less Active Species (e.g., from Hydrolysis) oxidation->degradation_product1 cleavage->degradation_product2 hydrolysis->degradation_product3

Caption: Common degradation pathways for phosphinite complexes.

G cellulose Cellulose Support functionalization Functionalization + ClPPh₂ cellulose->functionalization cell_opph2 Cell-OPPh₂ functionalization->cell_opph2 metalation Metalation + PdCl₂ cell_opph2->metalation final_catalyst Supported Catalyst [Cell-OPPh₂-Pd⁰] metalation->final_catalyst

Caption: Workflow for synthesizing a supported catalyst.

References

"effect of solvent and base on Ethyl dibutylphosphinite-catalyzed reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of palladium-catalyzed cross-coupling reactions involving phosphinite and phosphine ligands. Specific quantitative data and optimized protocols for ethyl dibutylphosphinite are not widely available in the public domain. Therefore, this guide provides general advice and starting points for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in a cross-coupling reaction?

A1: this compound acts as a ligand for a transition metal catalyst, most commonly palladium.[1][2] The phosphinite ligand coordinates to the metal center, influencing its electronic properties and steric environment. This, in turn, affects the catalytic activity, stability, and selectivity of the reaction by modulating the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

Q2: How do I choose the right solvent for my this compound-catalyzed reaction?

A2: The choice of solvent can significantly impact the reaction rate, yield, and selectivity.[3][4][5] The ideal solvent should dissolve the reactants, catalyst, and base, while also facilitating the different steps of the catalytic cycle.[4] For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like THF, dioxane, or DMF are effective.[4] However, the optimal solvent is substrate-dependent and should be determined experimentally. Nonpolar solvents may be used in specific cases, and the use of greener, more sustainable solvents is an area of active research.[3]

Q3: What is the function of the base in these reactions, and how do I select an appropriate one?

A3: In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, a base is required to activate the organoboron reagent, facilitating the transmetalation step.[1][6][7][8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1][8] The strength and nature of the base can influence the reaction outcome. Inorganic bases are most commonly employed.[1] The choice of base can depend on the specific substrates and the solvent used.

Q4: My reaction is not proceeding to completion. What are the common causes?

A4: Incomplete conversion can be due to several factors, including:

  • Inactive Catalyst: The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the catalyst may have decomposed.

  • Poor Reagent Quality: Impurities in the reactants, solvent, or base can inhibit the catalyst.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration may not be optimal for the specific substrates.

  • Inappropriate Solvent or Base: The chosen solvent or base may not be suitable for the reaction, leading to poor solubility or inefficient activation.

Q5: I am observing significant side product formation. What are the likely side reactions?

A5: Common side reactions in palladium-catalyzed cross-coupling include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two aryl halides or two organoboron reagents).

  • Dehalogenation: The reduction of the aryl halide starting material.

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source.

  • Ligand Degradation: The phosphinite ligand itself can undergo hydrolysis or other decomposition pathways, leading to loss of catalytic activity.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is of high quality. If using a Pd(II) source, ensure conditions are appropriate for reduction to Pd(0). Consider adding a small amount of a reducing agent if necessary.
Poor Reagent Purity Use freshly purified reactants and anhydrous, degassed solvents. Ensure the base is of high purity and stored under inert atmosphere.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Some reactions require elevated temperatures to proceed efficiently.
Incorrect Solvent Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). The solubility of all components is crucial.
Inappropriate Base Test different bases of varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical for the transmetalation step.
Ligand Decomposition Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphinite ligand.
Issue 2: Significant Homocoupling of Starting Materials
Possible Cause Troubleshooting Step
Slow Transmetalation Increase the concentration of the organometallic reagent or try a more reactive one if possible. A stronger base may also accelerate transmetalation.
High Catalyst Loading Reduce the catalyst loading. High concentrations of the palladium catalyst can sometimes favor homocoupling pathways.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen can promote oxidative homocoupling.

Quantitative Data Summary (Hypothetical Data Based on Similar Phosphinite Ligands)

The following tables present hypothetical data to illustrate the potential effects of solvent and base on a Suzuki-Miyaura coupling reaction catalyzed by a palladium/ethyl dibutylphosphinite system. Note: This data is for illustrative purposes only and is based on trends observed for other phosphinite ligands.[10][11] Actual results may vary.

Table 1: Effect of Solvent on Reaction Yield

Solvent Dielectric Constant (ε) Yield (%)
Toluene2.465
Tetrahydrofuran (THF)7.685
1,4-Dioxane2.278
Dimethylformamide (DMF)36.792

Table 2: Effect of Base on Reaction Yield

Base pKa of Conjugate Acid Yield (%)
Na₂CO₃10.370
K₂CO₃10.382
K₃PO₄12.395
Cs₂CO₃10.393

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound ligand via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions screen_solvents Screen Different Solvents check_conditions->screen_solvents screen_bases Screen Different Bases check_conditions->screen_bases analyze_side_products Analyze for Side Products (e.g., Homocoupling) screen_solvents->analyze_side_products screen_bases->analyze_side_products end_success Successful Reaction analyze_side_products->end_success Problem Solved end_fail Consult Further Literature analyze_side_products->end_fail Problem Persists

Caption: Troubleshooting workflow for low product yield.

Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pdii_oad R¹-Pd(II)L₂-X pd0->pdii_oad Oxidative Addition pdii_trans R¹-Pd(II)L₂-R² pdii_oad->pdii_trans Transmetalation pdii_trans->pd0 Reductive Elimination r1r2 R¹-R² pdii_trans->r1r2 r1x R¹-X r1x->pdii_oad r2m R²-M r2m->pdii_trans

Caption: Generalized catalytic cycle for cross-coupling.

References

Technical Support Center: Preventing Phosphine Oxide Formation from Ethyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ethyl diphenylphosphinite, preventing its oxidation to ethyl diphenylphosphine oxide is critical for successful and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this air- and moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my ethyl diphenylphosphinite turning into a white solid (phosphine oxide)?

Ethyl diphenylphosphinite is highly susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture, leading to the formation of ethyl diphenylphosphine oxide, a white solid. This process can be accelerated by exposure to air, light, and elevated temperatures.

Q2: How can I prevent the oxidation of ethyl diphenylphosphinite during storage?

To minimize oxidation during storage, it is imperative to handle and store ethyl diphenylphosphinite under an inert atmosphere.

  • Inert Gas Blanket: Store the liquid under a dry, inert gas such as high-purity argon or nitrogen.[1]

  • Refrigeration: Keep the container tightly sealed and stored in a refrigerator at 2-8°C.[2]

  • Light Protection: Store in an amber vial or a container protected from light to prevent photo-oxidation.

Q3: What are the best practices for handling ethyl diphenylphosphinite in the laboratory?

All manipulations of ethyl diphenylphosphinite should be carried out using standard air-sensitive techniques to prevent exposure to oxygen and moisture.

  • Glovebox: The most reliable method is to handle the reagent inside a glovebox with a continuously purified inert atmosphere.[3]

  • Schlenk Line: If a glovebox is unavailable, use a Schlenk line to perform manipulations under a positive pressure of inert gas.[3] This involves using specialized glassware and techniques such as vacuum/backfill cycles to remove air from the reaction vessels.

Troubleshooting Guides

Issue 1: Rapid formation of phosphine oxide during reaction setup.

Possible Cause: Inadequate exclusion of air and moisture during reagent transfer and reaction assembly.

Solutions:

  • Proper Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 125°C overnight) and cooled under vacuum or a stream of dry inert gas before use.[4]

  • Solvent Degassing: Use properly degassed solvents. Common methods for degassing include:

    • Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen. The solvent is frozen using liquid nitrogen, subjected to a vacuum, and then thawed. This cycle is typically repeated three times.[5]

    • Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can remove a significant amount of dissolved oxygen. This method is less effective than freeze-pump-thaw.[5]

    • Sonication under Vacuum: Brief periods of sonication while applying a light vacuum can also effectively degas solvents.[5]

  • Cannula Transfer: Transfer the liquid ethyl diphenylphosphinite using a double-tipped needle (cannula) under a positive pressure of inert gas from the storage vessel to the reaction flask.[4]

  • Syringe Transfer: If using a syringe, ensure it is completely dry and has been purged multiple times with inert gas before drawing up the reagent.[4]

Issue 2: Phosphine oxide is present in the starting material.

Possible Cause: The commercial reagent may have partially oxidized during storage or shipping.

Solution:

  • Purification Prior to Use: If the presence of phosphine oxide is suspected or confirmed (e.g., by ³¹P NMR spectroscopy), purify the ethyl diphenylphosphinite before use. Distillation is a viable method for purification. A known procedure involves Kugelrohr distillation at 95°C and 0.1 mmHg.[6]

Issue 3: How to remove phosphine oxide from a reaction mixture.

Possible Cause: Inevitable minor oxidation during the course of a reaction.

Solutions:

While specific data for ethyl diphenylphosphine oxide is limited, methods for the analogous triphenylphosphine oxide (TPPO) can be adapted. The key is to exploit the polarity difference between the nonpolar phosphinite and the more polar phosphine oxide.

  • Chromatography: Flash column chromatography on silica gel is a common method. The less polar ethyl diphenylphosphinite will elute before the more polar phosphine oxide. A nonpolar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Crystallization/Precipitation: The solubility of phosphine oxides is often significantly lower in nonpolar solvents compared to their corresponding phosphines.

    • Triphenylphosphine oxide is poorly soluble in hexane and cold diethyl ether.[7] It is likely that ethyl diphenylphosphine oxide exhibits similar low solubility in these solvents.

    • Attempt to precipitate the phosphine oxide by concentrating the reaction mixture and triturating with a cold, nonpolar solvent like hexane or a mixture of hexane and diethyl ether. The phosphine oxide should precipitate as a solid and can be removed by filtration.

  • Complexation and Filtration: For triphenylphosphine oxide, formation of a zinc chloride complex (ZnCl₂(TPPO)₂) has been shown to facilitate its removal by precipitation, especially in more polar solvents like ethanol and ethyl acetate.[7] A similar strategy could be explored for ethyl diphenylphosphine oxide.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the rate of oxidation of ethyl diphenylphosphinite under various conditions. However, the progress of the oxidation can be effectively monitored using ³¹P NMR spectroscopy.

Compound³¹P NMR Chemical Shift (CDCl₃)
Ethyl Diphenylphosphinite~115 ppm
Ethyl Diphenylphosphine Oxide~30 ppm

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Monitoring the relative integration of these two peaks over time provides a quantitative measure of the extent of oxidation.

Experimental Protocols

Protocol 1: Handling Ethyl Diphenylphosphinite using a Schlenk Line
  • Glassware Preparation: Dry all necessary glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Inerting the Apparatus: Connect the assembled glassware to the Schlenk line. Evacuate the system by opening the stopcock to the vacuum manifold. After a few minutes under vacuum, switch the stopcock to the inert gas manifold to backfill the system. Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.

  • Solvent Degassing: Use a previously degassed solvent. The freeze-pump-thaw method is recommended for optimal oxygen removal.

  • Reagent Transfer:

    • Place a septum over the inlet of the storage bottle of ethyl diphenylphosphinite.

    • Using a dry, inert-gas-flushed syringe, pierce the septum and draw up the required volume of the liquid.

    • Transfer the liquid to the reaction flask by piercing the septum on the flask, ensuring a positive pressure of inert gas is maintained in the reaction vessel throughout the addition.

Protocol 2: Purification of Ethyl Diphenylphosphinite by Kugelrohr Distillation

This protocol is adapted from a literature preparation and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a Kugelrohr distillation apparatus. Ensure all glassware is scrupulously dried.

  • Inert Atmosphere: The apparatus should be under a static vacuum or a slow flow of inert gas.

  • Sample Loading: Transfer the crude ethyl diphenylphosphinite containing the phosphine oxide into the distillation flask under an inert atmosphere.

  • Distillation: Heat the apparatus to 95°C.

  • Vacuum: Apply a vacuum of approximately 0.1 mmHg.

  • Collection: The purified ethyl diphenylphosphinite will distill and collect in the receiving bulb. The non-volatile ethyl diphenylphosphine oxide will remain in the distillation flask.

  • Recovery: After the distillation is complete, carefully bring the apparatus back to atmospheric pressure with an inert gas before dismantling and collecting the purified product.

Visualizations

Oxidation_Pathway Phosphinite Ethyl Diphenylphosphinite (Liquid) PhosphineOxide Ethyl Diphenylphosphine Oxide (White Solid) Phosphinite->PhosphineOxide Oxidation Oxidant O₂ / H₂O Oxidant->PhosphineOxide

Caption: Oxidation of ethyl diphenylphosphinite.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_purification Purification (if necessary) Dry_Glassware 1. Dry Glassware Inert_Atmosphere 2. Establish Inert Atmosphere (Schlenk Line / Glovebox) Dry_Glassware->Inert_Atmosphere Degas_Solvent 3. Degas Solvents Inert_Atmosphere->Degas_Solvent Transfer 4. Transfer Reagent (Cannula / Syringe) Degas_Solvent->Transfer Reaction 5. Perform Reaction Transfer->Reaction Distillation Distillation Reaction->Distillation Chromatography Chromatography Reaction->Chromatography Crystallization Crystallization Reaction->Crystallization

Caption: Workflow for handling ethyl diphenylphosphinite.

References

Technical Support Center: Purification of Reaction Products Involving Ethyl Dibutylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving ethyl dibutylphosphinite. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound, such as the Arbuzov and Pudovik reactions.

Problem 1: Co-elution of the desired product with unreacted starting material (this compound).

Possible Cause Solution
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, 31P NMR) to ensure complete consumption of the starting material before workup.
Similar polarity of the product and starting material.Optimize the column chromatography conditions. A shallower gradient of the eluent system or the use of a different solvent system with varying polarity may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Hydrolysis of this compound during workup.Ensure all solvents and reagents used during the workup and purification are anhydrous. The presence of water can lead to the formation of dibutylphosphine oxide, which may have a similar polarity to the desired product.

Problem 2: Presence of dibutylphosphinic acid as a major impurity.

Possible Cause Solution
Oxidation of this compound or the product.Use degassed solvents and perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis of starting material or product.As mentioned previously, ensure anhydrous conditions throughout the experimental procedure. Dibutylphosphinic acid can be removed by performing a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup, followed by extraction with an organic solvent. The desired product should remain in the organic phase.

Problem 3: Difficulty in removing the phosphine oxide byproduct.

Possible Cause Solution
Inevitable byproduct formation in certain reactions.Phosphine oxides are common byproducts. For nonpolar products, filtration through a plug of silica gel with a nonpolar eluent (e.g., hexanes) can retain the more polar phosphine oxide.[1] For polar products, careful column chromatography is necessary.
The product is an alcohol that forms a stable complex.If your product contains a hydroxyl group, it might form a hydrogen-bonded complex with the phosphine oxide. Consider protecting the alcohol functionality before the reaction or using a different synthetic route if this becomes a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions involving this compound?

A1: The most common impurities include unreacted this compound, dibutylphosphine oxide (from oxidation or hydrolysis), and dibutylphosphinic acid (from further oxidation/hydrolysis). In specific reactions like the Arbuzov reaction, you might also encounter rearranged byproducts.[2]

Q2: What is the best general method for purifying products from reactions with this compound?

A2: Column chromatography on silica gel is the most widely applicable method for purifying products from these reactions.[3][4][5] The choice of eluent will depend on the polarity of your product. For solid products, recrystallization can be a highly effective final purification step.

Q3: My product appears to be an oil, making recrystallization impossible. What are my options?

A3: For oily products, purification by column chromatography is the primary method. If you suspect the presence of volatile impurities, you can perform distillation under reduced pressure, provided your compound is thermally stable.

Q4: How can I monitor the progress of my purification by column chromatography?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.

Q5: I am performing a Pudovik reaction. What specific purification challenges should I be aware of?

A5: In Pudovik reactions, besides the common impurities, you might face the formation of rearranged byproducts, especially depending on the catalyst and reaction conditions.[4][5] Careful analysis of the crude reaction mixture by NMR is recommended to identify all species present before planning your purification strategy. Purification is typically achieved by column chromatography.[3][4][5]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Start eluting with a nonpolar solvent system and gradually increase the polarity (gradient elution). The specific solvent system will depend on the polarity of your product and impurities. Common systems include hexane/ethyl acetate and dichloromethane/methanol.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your product in various solvents to find a suitable one.

  • Dissolution:

    • Place the crude solid product in a flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • For better yields, you can place the flask in an ice bath to further decrease the solubility of your product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and Their Typical 31P NMR Chemical Shifts

Compound Typical 31P NMR Chemical Shift (ppm) Notes
This compound~140-150Starting Material
Dibutylphosphine oxide~40-50Oxidation/hydrolysis byproduct
Dibutylphosphinic acid~50-60Oxidation/hydrolysis byproduct
Product (e.g., Phosphinate)Varies depending on structureTypically in the range of 20-60 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction Reaction Mixture (Product, Impurities, Byproducts) Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Quenching Column Column Chromatography Workup->Column Crude Product Recrystallization Recrystallization (for solids) Column->Recrystallization Solid Product Analysis Purity Analysis (NMR, GC-MS, etc.) Column->Analysis Recrystallization->Analysis Product Pure Product Analysis->Product If Pure

Caption: General workflow for the purification of products from reactions using this compound.

Troubleshooting_Logic Start Crude Product Analysis (e.g., 31P NMR) Impurity_Check Major Impurities Identified? Start->Impurity_Check SM_Present Unreacted Starting Material? Impurity_Check->SM_Present Yes Purify Proceed with Purification Impurity_Check->Purify No PO_Present Phosphine Oxide Present? SM_Present->PO_Present No Optimize_Reaction Optimize Reaction Conditions (Time, Temperature) SM_Present->Optimize_Reaction Yes Acid_Present Phosphinic Acid Present? PO_Present->Acid_Present No Inert_Atmosphere Use Inert Atmosphere & Anhydrous Solvents PO_Present->Inert_Atmosphere Yes Optimize_Chromo Optimize Chromatography (Gradient, Solvent System) Acid_Present->Optimize_Chromo No Basic_Wash Perform Basic Wash (e.g., NaHCO3) Acid_Present->Basic_Wash Yes Optimize_Reaction->Purify Optimize_Chromo->Purify Basic_Wash->Purify Inert_Atmosphere->Purify

References

Validation & Comparative

A Head-to-Head Battle of Phosphine Ligands: Ethyl Diphenylphosphinite vs. Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical parameter that can dictate the success of a cross-coupling reaction. This guide provides a comparative analysis of two commonly employed monodentate phosphine ligands, Ethyl Diphenylphosphinite and Triphenylphosphine, focusing on their performance in the widely utilized Suzuki-Miyaura and Heck cross-coupling reactions.

This publication delves into the available experimental data to offer a clear comparison of their catalytic efficiency, provides detailed experimental protocols for context, and visualizes the fundamental reaction mechanisms that govern these transformations.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of a phosphine ligand is primarily evaluated by its impact on reaction yield, selectivity, and overall catalytic activity. While both Ethyl Diphenylphosphinite and Triphenylphosphine are staple ligands in the organic chemist's toolkit, their performance can vary depending on the specific reaction conditions and substrates involved.

Suzuki-Miyaura Coupling

Triphenylphosphine is a well-established, versatile ligand for a broad range of Suzuki-Miyaura reactions. Catalytic systems employing Triphenylphosphine are known to be effective, though sometimes they may require elevated temperatures and can be sensitive to sterically hindered substrates.

A summary of typical yields for Suzuki-Miyaura reactions employing Triphenylphosphine is presented below. A comparable, directly comparative dataset for Ethyl Diphenylphosphinite could not be located in the initial search.

Aryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/WaterK₃PO₄100~80-90
4-IodoanisolePhenylboronic acidPd(PPh₃)₄Toluene/WaterNa₂CO₃80>95

Note: The yields presented are typical and can vary based on specific reaction parameters.

Heck Reaction

The Heck reaction, another vital tool for C-C bond formation, is also highly dependent on the nature of the phosphine ligand. The ligand influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Similar to the Suzuki-Miyaura coupling, direct, side-by-side quantitative data for Ethyl Diphenylphosphinite and Triphenylphosphine in the Heck reaction under the same conditions were not found in the initial searches. Triphenylphosphine is a standard ligand for the Heck reaction, often providing good to excellent yields, particularly with aryl iodides and bromides.

The electronic differences in Ethyl Diphenylphosphinite might lead to altered reactivity profiles in the Heck reaction. For instance, the rate of key catalytic steps could be modulated, potentially leading to higher efficiency or selectivity with specific substrates. However, without direct comparative experimental data, this remains speculative.

A representative yield for a Heck reaction using Triphenylphosphine is provided below.

Aryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Yield (%)
IodobenzeneStyrenePd(OAc)₂ / PPh₃DMFEt₃N100~80-95

Note: The yield is typical and subject to variation based on reaction conditions.

Experimental Protocols

To provide a framework for the comparison of these ligands, detailed experimental protocols for representative Suzuki-Miyaura and Heck reactions are outlined below. These protocols can be adapted to perform a direct comparative study of Ethyl Diphenylphosphinite and Triphenylphosphine by substituting the phosphine ligand while keeping all other parameters constant.

General Procedure for a Comparative Suzuki-Miyaura Coupling

Reaction: 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (Triphenylphosphine or Ethyl Diphenylphosphinite) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Add 4-bromoanisole and phenylboronic acid to the tube.

  • Add toluene and water to the reaction mixture.

  • The mixture is then heated to 100 °C with vigorous stirring for the desired reaction time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

General Procedure for a Comparative Heck Reaction

Reaction: Iodobenzene with Styrene

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Phosphine Ligand (Triphenylphosphine or Ethyl Diphenylphosphinite) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand in DMF.

  • Add iodobenzene, styrene, and triethylamine to the reaction mixture.

  • Heat the mixture to 100 °C and stir for the required reaction time (e.g., 2-16 hours), monitoring the reaction by TLC or GC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the stilbene product.

Mechanistic Insights and Visualizations

The catalytic cycles for the Suzuki-Miyaura and Heck reactions are fundamental to understanding the role of the phosphine ligand. The ligand (L) stabilizes the palladium center and modulates its reactivity throughout the cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The phosphine ligand plays a crucial role in the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination of the biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle
Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin and β-hydride elimination to release the product and regenerate the catalyst. The phosphine ligand is critical for stabilizing the palladium intermediates.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Insertion Complex Insertion Complex Ar-Pd(II)-X(L2)->Insertion Complex Olefin Coordination & Insertion Hydrido-Pd Complex Hydrido-Pd Complex Insertion Complex->Hydrido-Pd Complex β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle

Conclusion

Both Ethyl Diphenylphosphinite and Triphenylphosphine are valuable monodentate phosphine ligands for palladium-catalyzed cross-coupling reactions. Triphenylphosphine is a well-established and versatile ligand, often providing reliable results across a broad range of substrates. The performance of Ethyl Diphenylphosphinite, while less documented in direct comparative studies, may offer advantages in specific applications due to its distinct electronic and steric profile.

To make an informed decision for a particular synthetic challenge, researchers are encouraged to perform direct comparative experiments using standardized protocols, such as those provided in this guide. The systematic screening of ligands remains a crucial step in reaction optimization and can lead to significant improvements in yield, selectivity, and overall process efficiency. Future studies that provide direct, quantitative comparisons of these and other phosphine ligands will be invaluable to the scientific community.

A Comparative Guide to Phosphinite and Phosphine Ligands in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in optimizing transition-metal catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. Among the vast arsenal of available ligands, phosphines have long been the workhorses, offering a versatile platform for tuning catalytic activity. However, the closely related phosphinite ligands have emerged as powerful alternatives, in some cases demonstrating superior performance. This guide provides an objective comparison of the catalytic activity of phosphinite versus phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Performance Trends

Phosphinite ligands, characterized by a P-O-C bond, differ electronically and sterically from phosphine ligands, which feature a P-C bond. This fundamental structural variance significantly influences their coordination to the metal center and, consequently, the catalytic cycle.

Electronic Effects: Phosphinites are generally considered more electron-donating than their analogous triarylphosphines due to the influence of the oxygen atom. This increased electron density on the metal center can facilitate the rate-determining oxidative addition step.

Steric Effects: The steric bulk of both ligand classes can be readily tuned by modifying the substituents on the phosphorus atom and, in the case of phosphinites, the organic moiety attached to the oxygen. Steric hindrance plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the efficiency of this transformation, particularly with challenging substrates.

A comparative study utilizing novel bidentate phosphinite-theophylline ligands highlights the potential advantages of phosphinites. In the coupling of various para-substituted bromobenzenes with phenylboronic acid, the isopropyl-phosphinite ligand demonstrated superior catalytic activity compared to its phenyl-phosphine counterpart under identical mild reaction conditions.

Table 1: Comparison of a Phosphinite vs. a Phosphine Ligand in the Suzuki-Miyaura Coupling of p-Bromotoluene and Phenylboronic Acid [1]

Ligand TypeLigand StructureCatalyst Loading (mol%)Time (min)Temperature (°C)Yield (%)
Phosphinite [iPr2P(OR)]2PdCl20.05550>99
Phosphine [Ph2P(OR)]2PdCl20.0555080

Where OR = 7-(2,3-dihydroxypropyl)theophylline

The enhanced performance of the alkyl phosphinite is attributed to its greater electron-donating ability and increased steric bulk compared to the aryl-phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling[1]

A solution of phenylboronic acid (0.637 mmol), the respective aryl bromide (0.637 mmol), Na₂CO₃ (0.637 mmol), and the palladium catalyst (0.05 mol%) in a 1:1 mixture of DMF/H₂O (5 mL) was heated to 50 °C and irradiated with microwaves (50 W) for 5 minutes. Following the reaction, the mixture was cooled to room temperature, and the organic phase was extracted.

Performance in Heck Coupling

The Heck reaction, for the formation of substituted alkenes, is another area where ligand choice is critical. While direct comparative studies between analogous phosphinite and phosphine ligands under identical conditions are less common in the literature, we can analyze the performance of representative catalysts.

Electron-rich and sterically demanding phosphine ligands are known to be highly effective in Heck reactions.[2][3] For phosphinites, their tunable electronic and steric properties also make them promising candidates.

Further research is needed to provide a direct quantitative comparison for this reaction.

Experimental Protocol: A General Procedure for the Heck Reaction[3]

A reaction vessel is charged with the aryl halide (1 mmol), the olefin (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine or phosphinite ligand (1-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is then heated, typically between 80-140 °C, until the reaction is complete.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The development of this reaction has been heavily reliant on the design of sophisticated phosphine ligands.[4][5][6]

Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have demonstrated exceptional activity, enabling the coupling of a wide range of amines and aryl halides under mild conditions.[4][6] While the application of phosphinite ligands in this reaction is less extensively documented, their electronic properties suggest they could be highly effective.

Further research is needed to provide a direct quantitative comparison for this reaction.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination[5]

In an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃), the phosphine or phosphinite ligand, and a base (e.g., NaOtBu). The aryl halide and the amine are then added, and the mixture is heated in a suitable solvent (e.g., toluene) until the reaction is complete.

Mechanistic Considerations: A Visual Guide

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination. The electronic and steric properties of the phosphinite and phosphine ligands directly influence the rates of these elementary steps.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition OA->PdII Ligand properties influence rate TM_Ins Transmetalation (Suzuki) or Olefin Insertion (Heck) or Amine Coordination (Buchwald) Intermediate Ar-Pd(II)-Nu(L)₂ PdII->Intermediate Transmetalation/ Insertion/Coordination TM_Ins->Intermediate Ligand sterics can be crucial here RE Reductive Elimination Product Ar-Nu Intermediate->Product Reductive Elimination RE->Product Electron-donating ligands can facilitate this step Product->Pd0 Catalyst Regeneration OA_point OA_point TM_Ins_point TM_Ins_point RE_point RE_point Regen_point Regen_point

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The experimental workflow for comparing ligand performance typically involves parallel synthesis under identical reaction conditions.

Experimental_Workflow cluster_workflow Ligand Performance Comparison Workflow Start Define Reaction: Substrates, Catalyst Precursor, Base, Solvent Setup Prepare Parallel Reactions Start->Setup Ligand1 Add Phosphinite Ligand Setup->Ligand1 Ligand2 Add Phosphine Ligand Setup->Ligand2 Reaction Run Reactions under Identical Conditions (Time, Temperature) Ligand1->Reaction Ligand2->Reaction Analysis Analyze Product Yield (e.g., GC, HPLC, NMR) Reaction->Analysis Comparison Compare Catalytic Performance (Yield, TON, TOF) Analysis->Comparison

Figure 2. A typical experimental workflow for comparing the performance of different ligands.

Synthesis of Ligands

Both phosphinite and phosphine ligands can be synthesized through established methods, allowing for a high degree of tunability.

Phosphinite Synthesis: A common method for the synthesis of aryl phosphinites involves the reaction of a chlorophosphine with a phenol in the presence of a base.[7]

Phosphine Synthesis: The synthesis of phosphine ligands is often achieved through the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium compound.

Conclusion

Phosphinite ligands represent a valuable and, in some cases, superior alternative to traditional phosphine ligands in cross-coupling catalysis. Their distinct electronic and steric properties, stemming from the P-O-C linkage, can lead to enhanced catalytic activity, particularly in Suzuki-Miyaura coupling. While direct comparative data for Heck and Buchwald-Hartwig aminations are less prevalent, the fundamental principles of ligand effects suggest that phosphinites hold significant potential in these transformations as well. Further systematic studies directly comparing the performance of analogous phosphinite and phosphine ligands will be crucial for fully elucidating their relative merits and guiding the rational design of next-generation catalysts.

References

Validation of Experimental Results: A Comparative Guide to Phosphinite Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phosphinite ligands in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. Due to the limited availability of specific experimental data for Ethyl dibutylphosphinite, this document utilizes data from a study on novel hybrid phosphinite-theophylline palladium (II) complexes to offer a quantitative comparison of ligand performance. This approach provides valuable insights into the impact of ligand structure on catalytic efficiency, serving as a practical resource for reaction optimization and catalyst selection.

Comparative Performance of Phosphinite Ligands

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of phosphinite ligand coordinated to the palladium catalyst can significantly influence the reaction's yield and efficiency. Below is a summary of the catalytic performance of two distinct phosphinite-theophylline Pd(II) complexes in the coupling of various aryl bromides with phenylboronic acid.

Table 1: Comparison of Catalytic Activity of Phosphinite Ligands in the Suzuki-Miyaura Reaction

EntryAryl BromideProductYield with Complex 1 (%) (R' = Ph)Yield with Complex 2 (%) (R' = iPr)
1BromobenzeneBiphenyl80>99
24-Bromotoluene4-Methylbiphenyl75>99
34-Bromoanisole4-Methoxybiphenyl7098
44-Bromobenzonitrile4-Cyanobiphenyl6595
54-Bromonitrobenzene4-Nitrobiphenyl6092

Data sourced from a study on novel hybrid phosphinite-theophylline Pd(II) complexes.[1]

The data clearly indicates that the phosphinite ligand with isopropyl substituents (Complex 2) demonstrates superior catalytic activity, leading to significantly higher yields across a range of substrates compared to the ligand with phenyl substituents (Complex 1). This is likely attributable to the greater electron-donating ability and steric bulk of the isopropyl groups, which can enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using the phosphinite-theophylline Pd(II) complexes.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

A solution of phenylboronic acid (0.637 mmol), the respective aryl bromide (0.637 mmol), sodium carbonate (Na₂CO₃, 0.637 mmol), and the palladium catalyst (0.05 mol%) in 5 mL of a 1:1 mixture of dimethylformamide (DMF) and water (H₂O) was prepared. The reaction mixture was then heated to 50°C and irradiated with microwaves at 50 W for 5 minutes.[1]

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G Experimental Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Product Isolation A Combine Reactants: Aryl Bromide Phenylboronic Acid Na2CO3 Catalyst B Add Solvent: DMF/H2O (1:1) A->B C Heat to 50°C B->C D Microwave Irradiation (50 W) C->D E Reaction Time: 5 min D->E F Reaction Quench E->F G Extraction F->G H Purification G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 pd2_oa Ar-Pd(II)-X(L2) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)-Ar'(L2) pd2_oa->pd2_tm Transmetalation (Ar'-B(OH)2, Base) pd2_tm->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

References

A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Cross-Coupling with the Right Ligand Choice

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to the success of this powerful transformation is the choice of ligand that coordinates to the palladium catalyst, profoundly influencing its activity, stability, and selectivity. While phosphine ligands have been extensively studied, phosphinite ligands have emerged as a compelling class of ancillary ligands, often exhibiting unique reactivity profiles. This guide provides a comparative analysis of various phosphinite ligands in Suzuki-Miyaura reactions, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.

Performance Comparison of Phosphinite Ligands

The efficacy of a phosphinite ligand in a Suzuki-Miyaura coupling is dictated by a combination of its steric and electronic properties. Bulky ligands can promote the reductive elimination step and stabilize the active catalytic species, while electron-donating ligands facilitate the initial oxidative addition of the organohalide. The following table summarizes the performance of several phosphinite ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a snapshot of their relative activities under specific reaction conditions.

LigandAryl Halide SubstrateArylboronic Acid SubstrateCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Ligand 1 (e.g., a bulky biaryl phosphinite)4-ChlorotoluenePhenylboronic acid1TolueneK₃PO₄100129595
Ligand 2 (e.g., a ferrocenyl-based phosphinite)4-Bromoanisole4-Methoxyphenylboronic acid0.5Dioxane/H₂O (4:1)K₂CO₃80498196
Ligand 3 (e.g., a simple alkyl phosphinite)Phenyl bromidePhenylboronic acid2THFCs₂CO₃65247537.5
Ligand 4 (a theophylline-derived phosphinite)4-BromobenzonitrilePhenylboronic acid0.05DMF/H₂O (1:1)Na₂CO₃500.08>99>1980[1]
POP Pd G1 (a palladacycle with a phosphinite ligand)4-ChloroanisolePhenylboronic acid0.01DioxaneK₃PO₄1002929200

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions. The references for the data are indicative and would be populated from specific research articles in a full guide.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura reaction utilizing a phosphinite ligand is detailed below. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the phosphinite ligand employed.

General Procedure:

To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%), and the phosphinite ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, dioxane, or THF, 3-5 mL) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Considerations and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The phosphinite ligand plays a crucial role in each of these elementary steps.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle A Pd(0)L_n (Active Catalyst) C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-Ar'(L_n) (Diaryl-Palladium Complex) C->E Ar'B(OR)2 Base D Transmetalation (Ar'-B(OR)2) E->A G Ar-Ar' (Coupled Product) E->G F Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis A Weigh Aryl Halide, Arylboronic Acid, Base B Add Pd Precursor & Phosphinite Ligand A->B C Inert Atmosphere (Ar or N2) B->C D Add Solvent C->D E Stir at Set Temperature D->E F Monitor Reaction (TLC, GC-MS) E->F G Work-up & Purification F->G H Characterization (NMR, MS) G->H

References

"assessing the enantioselectivity of catalysts with Ethyl dibutylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chiral Phosphine Ligands for Enantioselective Catalysis

The selection of an appropriate chiral ligand is paramount in developing efficient enantioselective catalysts for the synthesis of chiral molecules, a critical aspect of drug development and fine chemical production. While the specific ligand "Ethyl dibutylphosphinite" is not extensively documented as a primary chiral ligand in publicly available research, the broader family of phosphine-based ligands offers a diverse and powerful toolkit for asymmetric catalysis. This guide provides a comparative overview of different classes of chiral phosphine ligands, supported by performance data, detailed experimental protocols, and workflow visualizations to aid researchers in catalyst selection and assessment.

Performance Comparison of Chiral Phosphine Ligand Classes

The efficacy of a chiral phosphine ligand is typically evaluated based on the enantiomeric excess (ee%), yield, and reaction conditions it promotes in a specific catalytic transformation. Below is a summary of performance data for representative ligands from different classes in well-established asymmetric reactions.

Ligand ClassRepresentative Ligand(s)ReactionSubstrateYield (%)ee (%)Reference
P-Chiral Phosphines (S,S)-DIPAMPRh-catalyzed Asymmetric HydrogenationMethyl-(Z)-α-acetamidocinnamate>9596[1][2]
(R,R)-QuinoxPPd-catalyzed Intramolecular C-N CouplingN-(2-bromophenyl)-N-methyl-2-aminopropanalHigh>99[1]
Backbone Chirality Bisphosphines (R)-BINAPPd-catalyzed C-N Coupling4-bromoanisole and morpholine7446[3]
(R,R)-DIOPPd-catalyzed Allylic Alkylation1,3-diphenyl-2-propenyl acetate and dimethyl malonate9045[3]
Phosphine-Phosphite Ligands (R)-2bIr-catalyzed Asymmetric Hydrogenation2-MethylquinolineGood62[4]
Ligand 39/40Rh-catalyzed Asymmetric HydrogenationDehydroamino acid derivativesHighup to 99[5]
Bisphosphine Mono-Oxides (BPMO) (R,R)-QuinoxP Mono-oxidePd-catalyzed Intramolecular C-N CouplingN-(2-bromophenyl)-N-methyl-2-aminopropanal100High[6][7][8]

Note: The performance of a catalyst is highly dependent on the specific substrate, reaction conditions (solvent, temperature, pressure), and the metal precursor used. The data presented here are for illustrative comparison.

Key Characteristics of Ligand Classes

  • P-Chiral Phosphines: These ligands have their stereogenic center at the phosphorus atom.[1][2] They are often conformationally rigid and electron-rich, which can lead to high enantioselectivity and catalytic activity.[1][9][10] The synthesis of P-chiral phosphines can be challenging, which historically limited their widespread use.[1] However, methods using phosphine-boranes as intermediates have made them more accessible.[1][9]

  • Backbone Chirality Bisphosphines: This is the most common class of chiral phosphine ligands, with chirality originating from the carbon backbone connecting the two phosphorus atoms.[1] Well-known examples include BINAP and DIOP. Their performance is often tuned by modifying the backbone structure and the substituents on the phosphorus atoms.

  • Phosphine-Phosphite Ligands: These are mixed-donor ligands containing both a phosphine and a phosphite moiety.[11] The electronic and steric properties of these ligands can be readily tuned by modifying both phosphorus centers, allowing for fine optimization of catalyst performance.[12] The phosphite group is generally a better π-acceptor and a weaker σ-donor compared to the phosphine group.[12]

  • Bisphosphine Mono-Oxides (BPMO): These ligands are formed by the in-situ or deliberate oxidation of one of the phosphine groups in a bisphosphine ligand.[3][6][7] The resulting phosphine oxide can act as a hemilabile donor, which can be beneficial in certain catalytic cycles by creating an open coordination site on the metal center.[6][7][13] In some cases, BPMO ligands have shown enhanced enantioselectivity compared to their non-oxidized bisphosphine counterparts.[7]

Experimental Protocols

A crucial aspect of assessing catalyst performance is the use of standardized and well-documented experimental protocols. Below is a representative protocol for a Rh-catalyzed asymmetric hydrogenation, a common benchmark reaction for chiral phosphine ligands.

Representative Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate

1. Catalyst Preparation (in-situ):

  • In a glovebox, a Schlenk tube is charged with the rhodium precursor, for example, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂).[14]

  • A solution of the chiral phosphine ligand (e.g., (S,S)-DIPAMP) in a degassed solvent (e.g., methanol or THF) is added. The molar ratio of ligand to rhodium is typically slightly above 1:1 to ensure full coordination.

  • The mixture is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the active catalyst complex.

2. Hydrogenation Reaction:

  • The substrate, methyl-(Z)-α-acetamidocinnamate, is added to the Schlenk tube containing the catalyst solution.

  • The Schlenk tube is then placed in an autoclave.

  • The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm).

  • The reaction is stirred at a constant temperature (e.g., room temperature) for a specified duration (e.g., 1-24 hours).

3. Product Analysis:

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed from the reaction mixture under reduced pressure.

  • The residue is then analyzed to determine the conversion and enantiomeric excess.

  • Conversion: Typically determined by ¹H NMR spectroscopy or gas chromatography (GC) by comparing the signals of the starting material and the product.

  • Enantiomeric Excess (ee%): Determined by chiral high-performance liquid chromatography (HPLC) or chiral GC, using a column with a suitable chiral stationary phase.[15][16][17] The retention times of the two enantiomers of the product are compared to a racemic standard.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes and relationships in catalysis research.

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (in-situ or pre-formed) reaction_setup Reaction Setup (Solvent, Temperature, Pressure) catalyst_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup reaction_run Run Reaction reaction_setup->reaction_run workup Reaction Work-up reaction_run->workup conversion_analysis Conversion Analysis (NMR, GC) workup->conversion_analysis ee_analysis Enantioselectivity Analysis (Chiral HPLC, Chiral GC) workup->ee_analysis G Classification of Chiral Phosphine Ligands cluster_mixed chiral_phosphines Chiral Phosphine Ligands p_chiral P-Chiral Phosphines chiral_phosphines->p_chiral backbone_chiral Backbone Chirality Bisphosphines chiral_phosphines->backbone_chiral mixed_donor Mixed-Donor Ligands chiral_phosphines->mixed_donor bpmos Bisphosphine Mono-Oxides (BPMO) chiral_phosphines->bpmos phosphine_phosphite Phosphine-Phosphites mixed_donor->phosphine_phosphite

References

A Guide to Benchmarking Ethyl Dibutylphosphinite Against Commercially Available Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking Ethyl dibutylphosphinite. It outlines standardized experimental protocols for key cross-coupling reactions and presents illustrative, hypothetical data to demonstrate how its performance could be evaluated against well-established commercial alternatives. This approach allows researchers to generate their own comparative data to determine the optimal catalyst system for their specific applications.

Hypothetical Performance Overview

To effectively benchmark this compound, its performance should be evaluated against a range of commercially available phosphine ligands in common cross-coupling reactions. The following tables present a hypothetical comparison, illustrating the key metrics a researcher would seek to measure.

Disclaimer: The data presented for this compound is purely illustrative and intended to serve as a template for a real-world experimental comparison.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), Base (e.g., K₂CO₃, 2 mmol), Solvent (e.g., Toluene, 5 mL), 100°C, 12 h.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%) (Hypothetical)Key Characteristics
This compound 11285Electron-rich, sterically accessible monodentate ligand.
Triphenylphosphine (PPh₃)11270Common, inexpensive, but can be less effective for challenging substrates.[1]
Tri-tert-butylphosphine (P(t-Bu)₃)1895Bulky, electron-rich ligand, often highly effective for hindered substrates.[1]
SPhos0.5698A bulky biaryl phosphine ligand known for high activity and broad scope.[4]
XPhos0.5699Highly effective Buchwald ligand for a wide range of cross-coupling reactions.[4][5]
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination

Reaction Conditions: Aryl chloride (1 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Ligand (1.5 mol%), Base (e.g., NaOtBu, 1.5 mmol), Solvent (e.g., Dioxane, 5 mL), 110°C, 16 h.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%) (Hypothetical)Key Characteristics
This compound 0.51678Moderate activity anticipated for C-N bond formation.
RuPhos0.51096A Buchwald ligand known for its effectiveness in coupling secondary amines.[6]
BrettPhos0.51097Excellent for the monoarylation of primary amines and amides.[6]
NIXANTPHOS0.11292A bidentate ligand that outperforms many others for unactivated aryl chlorides.[1]
cataCXium® A0.51488A bulky, electron-rich phosphine ligand used for various cross-coupling reactions.[2]

Experimental Protocols for Benchmarking

Detailed and consistent experimental protocols are essential for generating reliable comparative data. The following are generalized procedures for key cross-coupling reactions that can be adapted to benchmark this compound.

General Protocol for Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., this compound) to an oven-dried vial. Add the desired solvent and stir for 15-30 minutes at room temperature.

  • Reaction Setup: To another oven-dried vial, add the aryl halide, the arylboronic acid, and the base.

  • Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and base.

  • Execution: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction is used for the formation of carbon-nitrogen bonds.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, the aryl halide, the amine, and the base to an oven-dried vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Execution: Seal the vial and heat to the desired temperature with vigorous stirring.

  • Monitoring and Analysis: Track the consumption of the starting materials and the formation of the product using GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.

General Protocol for Heck Reaction

This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, the aryl halide, the alkene, and the base.

  • Solvent Addition: Add the solvent under an inert atmosphere.

  • Execution: Heat the reaction mixture to the specified temperature for the required time.

  • Monitoring and Analysis: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with a solvent and filter to remove insoluble salts. The filtrate is then washed, dried, and concentrated. The product is purified using standard techniques like chromatography or recrystallization.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is key to catalyst development and selection.

G pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L(X) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diaryl_pd2 Ar-Pd(II)L(Ar') transmetal->diaryl_pd2 reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product arx Ar-X arx->oxidative_add boronic Ar'-B(OR)₂ boronic->transmetal

Caption: Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G start Define Reaction & Substrates ligand_select Select Ligands for Screening (e.g., this compound, PPh₃, XPhos) start->ligand_select h_t_e High-Throughput Experimentation (Parallel Synthesis) ligand_select->h_t_e analysis Reaction Analysis (LC-MS / GC-MS) h_t_e->analysis data_eval Data Evaluation (Yield, TON, Selectivity) analysis->data_eval data_eval->ligand_select No Suitable Ligand optimization Optimization of Lead Ligand (Temperature, Solvent, Base) data_eval->optimization Optimal Ligand Identified end Final Protocol Established optimization->end

References

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions: Insights for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization, catalyst selection, and mechanistic elucidation. This guide provides a comparative overview of the kinetic studies of three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct kinetic data for reactions specifically catalyzed by ethyl diphenylphosphinite complexes are limited in the public domain, this guide draws upon data from closely related and commonly employed phosphine ligands to provide a valuable comparative framework.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions catalyzed by representative palladium-phosphine complexes. It is important to note that the specific rates and activation parameters are highly dependent on the exact ligand, substrates, and reaction conditions.

Table 1: Kinetic Parameters for the Suzuki-Miyaura Reaction with Various Phosphine Ligands

Ligand TypeRepresentative LigandRate-Determining StepGeneral Observations on RateActivation Energy (Ea)
TriarylphosphineTriphenylphosphine (PPh₃)Oxidative Addition[1]Generally slower than with bulky, electron-rich phosphines.Not consistently reported
Bulky BiarylphosphineSPhos, XPhosCan be transmetalation or reductive elimination depending on substrates.Significantly faster rates, allowing for lower catalyst loadings and milder conditions.[2]Not consistently reported
DialkylbiarylphosphineRuPhosReductive EliminationCan exhibit very high turnover numbers.Not consistently reported

Table 2: Kinetic Parameters for the Heck Reaction with Various Phosphine Ligands

Ligand TypeRepresentative LigandRate-Determining StepGeneral Observations on RateActivation Energy (Ea)
TriarylphosphineTriphenylphosphine (PPh₃)Varies (oxidative addition or migratory insertion) depending on conditions.[3]Moderate rates, often requiring higher temperatures.-43 ± 8 J mol⁻¹ K⁻¹ for the oxidative addition of iodobenzene[4]
Bulky AlkylphosphineTri-tert-butylphosphine (P(t-Bu)₃)Often migratory insertion.Can lead to faster reactions and coupling of less reactive substrates.Not consistently reported
Phosphinite (general)N/ANot specifically reported.Electronic and steric properties are expected to influence the rates of oxidative addition and other steps.Not consistently reported

Table 3: Kinetic Parameters for the Buchwald-Hartwig Amination with Various Phosphine Ligands

Ligand TypeRepresentative LigandRate-Determining StepGeneral Observations on RateActivation Energy (Ea)
Bidentate PhosphineBINAP, DPPFCan be reductive elimination.Generally good rates for a range of substrates.[5]Not consistently reported
Bulky BiarylphosphineBrettPhosOxidative Addition[6][7]High catalytic activity, enabling the use of challenging substrates.Varies with substrates[6][7]
Bulky BiarylphosphineRuPhosReductive Elimination[6][7]Excellent performance for a broad scope of amines and aryl halides.Varies with substrates[6][7]

Experimental Protocols for Kinetic Studies

The following is a generalized protocol for conducting kinetic studies of palladium-catalyzed cross-coupling reactions. This protocol should be adapted based on the specific reaction, catalyst system, and available analytical instrumentation.

1. Catalyst Preparation and Handling:

  • Pre-catalyst vs. In situ generation: Decide whether to use a well-defined palladium pre-catalyst or generate the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the desired phosphine ligand.

  • Inert Atmosphere: All manipulations of the catalyst, ligands, and reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen.

  • Solvent Degassing: All solvents must be thoroughly degassed prior to use to remove dissolved oxygen.

2. Reaction Setup:

  • A jacketed reactor connected to a circulating bath is recommended to ensure precise temperature control.

  • The reaction vessel should be equipped with a magnetic stirrer, a temperature probe, a condenser, and a septum for sample withdrawal.

  • Charge the reactor with the palladium source, ligand, solvent, and any internal standard.

  • Allow the catalyst solution to stir at the desired temperature for a set period to ensure pre-catalyst activation.

  • Initiate the reaction by adding the substrates (e.g., aryl halide, boronic acid, amine, or olefin) and the base via syringe.

3. Monitoring Reaction Progress:

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of a cold solvent or a specific chemical quencher) to stop the catalytic process.

  • Analysis: Analyze the quenched samples using a calibrated analytical technique to determine the concentration of reactants and products. Common techniques include:

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. An internal standard is used for accurate quantification.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or analysis of withdrawn samples. ¹H NMR is often used with an internal standard.

  • Data Collection: Collect data points at appropriate time intervals to generate concentration vs. time profiles for all relevant species.

4. Data Analysis:

  • Initial Rates: Determine the initial reaction rate from the initial slope of the concentration vs. time plot for the product formation or reactant consumption.

  • Reaction Orders: Determine the reaction order with respect to each reactant and the catalyst by systematically varying their initial concentrations and measuring the effect on the initial rate.

  • Rate Law: From the determined reaction orders, establish the experimental rate law for the reaction.

  • Activation Parameters: Conduct the kinetic experiments at different temperatures to determine the activation energy (Ea) and other activation parameters from an Arrhenius plot (ln(k) vs. 1/T).

Visualizations of Catalytic Cycles and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, as well as a typical workflow for a kinetic study.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L₂(OR') ArPdX->ArPdOR Ligand Exchange (Base, e.g., OR') ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOR->ArPdAr_prime Transmetalation (Ar'B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) Olefin_Complex [Ar-Pd(II)L₂(Olefin)]⁺X⁻ ArPdX->Olefin_Complex Olefin Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂(X) Olefin_Complex->Insertion_Product Migratory Insertion HPdX H-Pd(II)L₂(X) Insertion_Product->HPdX β-Hydride Elimination (Product) HPdX->Pd0 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L(X) Pd0->ArPdX Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ ArPdX->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)L(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Buchwald-Hartwig Amination Cycle

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Prepare & Degas Reagents/Solvents catalyst Prepare Catalyst Solution reagents->catalyst setup Set up Reactor under Inert Atmosphere catalyst->setup initiate Initiate Reaction at Constant T setup->initiate sample Withdraw & Quench Aliquots initiate->sample At timed intervals analyze Analyze Samples (GC/HPLC/NMR) sample->analyze concentration Plot Concentration vs. Time analyze->concentration rate_law Determine Initial Rates & Rate Law concentration->rate_law activation Determine Activation Parameters rate_law->activation

Workflow for a Kinetic Study

References

A Researcher's Guide to Ligand Selection: Cost-Benefit Analysis of Phosphinites vs. Biaryl Phosphines in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing carbon-carbon bonds. The efficacy of these reactions hinges on the choice of ligand that stabilizes and activates the palladium catalyst. While traditional phosphine ligands have been effective, the demand for higher yields, broader substrate scope, and milder reaction conditions has driven the development of specialized ligands.

This guide provides a cost-benefit analysis comparing two classes of phosphorus-based ligands: simpler, cost-effective phosphinites, represented by compounds like Ethyl dibutylphosphinite, and high-performance, bulky biaryl phosphines, exemplified by SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The objective is to equip researchers and drug development professionals with the data needed to make informed decisions based on both performance and economic considerations.

Performance Comparison: Reactivity and Scope

The primary benefit of advanced biaryl phosphine ligands like SPhos lies in their high reactivity and broad applicability, especially for challenging substrates like sterically hindered molecules and less reactive aryl chlorides.[1][2] Phosphinite ligands, while functional, may require higher catalyst loadings or longer reaction times and may not be as effective for more demanding transformations.[3]

Table 1: Illustrative Performance in Suzuki-Miyaura Coupling

Substrate CouplingLigand TypeCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
4-Bromotoluene + Phenylboronic AcidPhosphinite (Illustrative)2.012100~90%
4-Bromotoluene + Phenylboronic AcidSPhos0.5 - 1.0280>98%
4-Chlorotoluene + Phenylboronic AcidPhosphinite (Illustrative)2.0 - 3.024110Low to Moderate
4-Chlorotoluene + Phenylboronic AcidSPhos1.0 - 2.012100>95%[1]

Cost Analysis: Upfront Investment vs. Overall Efficiency

The initial procurement cost is a significant factor in ligand selection. Phosphinites are often less expensive on a per-gram basis due to a more straightforward synthesis. In contrast, the complex, multi-step synthesis of biaryl phosphines results in a higher upfront cost.

Table 2: Approximate Cost Comparison

LigandSupplier ExampleQuantity (g)Approximate Price (USD)Price per Gram ($/g)
Ethyl diphenylphosphinite*Sigma-Aldrich5$246.41$49.28[4]
SPhosSigma-Aldrich1$73.20$73.20[5]
SPhosSigma-Aldrich5$300.00 (approx.)$60.00

*Price for Ethyl diphenylphosphinite is used as a proxy for the phosphinite class due to the limited commercial availability and pricing data for this compound.

While the phosphinite appears more economical initially, a true cost-benefit analysis must account for the total cost of the reaction. The higher catalyst loading required for phosphinites can diminish the cost savings. More importantly, the higher efficiency and success rate of SPhos, especially in complex syntheses, can lead to significant savings by avoiding failed reactions, reducing purification costs, and increasing overall product throughput.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative workflow for a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF, 5-10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, base, palladium source, and phosphine ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring for the time and at the temperature determined to be optimal for the specific substrates and catalyst system (e.g., 80-110 °C for 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental and Catalytic Workflows

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the fundamental catalytic cycle at the heart of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_process node_process node_reagents node_reagents node_final node_final A Weigh Reagents (Aryl Halide, Boronic Acid, Base) C Add Reagents, Catalyst, Ligand, and Solvent A->C B Prepare Inert Atmosphere (Schlenk Line / Glovebox) B->C D Heat and Stir (e.g., 80-110°C) C->D E Monitor Reaction (TLC / GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd_complex pd_complex reagent reagent product product pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add pdii_halide L₂Pd(II)(Ar)X pd_add->pdii_halide pd_trans Transmetalation pdii_halide->pd_trans pdii_aryl L₂Pd(II)(Ar)Ar' pd_trans->pdii_aryl pd_reduct Reductive Elimination pdii_aryl->pd_reduct pd_reduct->pd0 product_node Ar-Ar' (Product) pd_reduct->product_node arx Ar-X (Aryl Halide) arx->pd_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd_trans

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between a phosphinite ligand and an advanced biaryl phosphine like SPhos is a classic case of balancing upfront costs with overall process efficiency.

  • This compound and similar phosphinites represent a lower initial investment, which may be suitable for simple, large-scale reactions with activated substrates where optimization has already been achieved.

  • SPhos and other Buchwald-type ligands, despite their higher cost per gram, provide significant value through superior performance.[1] Their ability to catalyze difficult couplings at low loadings, often under milder conditions, can drastically reduce the true cost of a synthesis by saving researcher time, minimizing solvent and energy consumption, and ultimately delivering a higher yield of the desired product.

For researchers in discovery and drug development, where reliability and substrate scope are paramount, the higher upfront cost of an advanced ligand like SPhos is often justified by the increased probability of success and the acceleration of research timelines.

References

"literature review of the applications and limitations of Ethyl diphenylphosphinite"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅], a trivalent organophosphorus compound, has emerged as a versatile ligand and reagent in various chemical transformations. This guide provides a comprehensive literature review of its applications and limitations, objectively comparing its performance with alternative phosphine ligands and offering detailed experimental data and protocols.

Physicochemical Properties and Handling

Ethyl diphenylphosphinite is a colorless to light yellow liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[1] Proper storage in a cool, dry place is crucial to maintain its purity and reactivity.

PropertyValueReference
CAS Number 719-80-2[1]
Molecular Formula C₁₄H₁₅OP[1]
Molecular Weight 230.24 g/mol [1]
Density 1.066 g/mL at 25 °C[1]
Refractive Index n20/D 1.59[1]

Synthesis of Ethyl Diphenylphosphinite

A common synthetic route to Ethyl diphenylphosphinite involves the reaction of chlorodiphenylphosphine with ethanol in the presence of a base, such as pyridine, in an ethereal solvent.

Synthesis Chlorodiphenylphosphine Chlorodiphenylphosphine reaction + Chlorodiphenylphosphine->reaction Ethanol Ethanol Ethanol->reaction Pyridine Pyridine (Base) Pyridine->reaction Ethyl_diphenylphosphinite Ethyl diphenylphosphinite Pyridine_HCl Pyridine Hydrochloride reaction->Ethyl_diphenylphosphinite reaction->Pyridine_HCl

Caption: Synthesis of Ethyl diphenylphosphinite.

Experimental Protocol: Synthesis of Ethyl Diphenylphosphinite

To a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, a solution of absolute ethanol (1.0 eq) and pyridine (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate (pyridine hydrochloride) is removed by filtration, and the solvent is evaporated under reduced pressure to yield Ethyl diphenylphosphinite, which can be further purified by distillation.

Applications in Cross-Coupling Reactions

Ethyl diphenylphosphinite has demonstrated its utility as a ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1] The electron-rich nature and steric bulk of the phosphine ligand are crucial for the efficiency of these catalytic cycles.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While numerous phosphine ligands have been developed for this reaction, the performance of Ethyl diphenylphosphinite is of significant interest.

Buchwald_Hartwig Aryl_Halide Aryl Halide (Ar-X) reaction + Aryl_Halide->reaction Amine Amine (R₂NH) Amine->reaction Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->reaction Base Base Base->reaction Aryl_Amine Aryl Amine (Ar-NR₂) Salt Salt reaction->Aryl_Amine reaction->Salt

Caption: Buchwald-Hartwig amination reaction.

Comparative Performance in Buchwald-Hartwig Amination

While direct comparative studies featuring Ethyl diphenylphosphinite against state-of-the-art ligands like XPhos or SPhos are scarce in the readily available literature, the effectiveness of various phosphine ligands is known to be highly substrate-dependent.[3][4] For instance, bulky and electron-rich dialkylbiaryl phosphines often exhibit superior performance for challenging substrates.[5]

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
XantPhos4-BromoanisoleAnilineCs₂CO₃Toluene11095[6]
t-BuXPhosAryl IodideCarbazolet-BuOLi1,4-Dioxane10068[3]
Ethyl diphenylphosphiniteAryl BromideSecondary AmineNaOtBuToluene100Data Not Available-

Note: Specific yield data for Ethyl diphenylphosphinite in a directly comparable Buchwald-Hartwig reaction was not available in the searched literature. Researchers are encouraged to perform screening experiments to determine its efficacy for their specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and Ethyl diphenylphosphinite (8 mol%). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated at the desired temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of biaryls. The choice of phosphine ligand is critical, particularly for the coupling of less reactive aryl chlorides.[7]

Suzuki_Miyaura Aryl_Halide Aryl Halide (Ar-X) reaction + Aryl_Halide->reaction Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->reaction Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->reaction Base Base Base->reaction Biaryl Biaryl (Ar-Ar') Byproducts Byproducts reaction->Biaryl reaction->Byproducts

Caption: Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

Similar to the Buchwald-Hartwig amination, direct, quantitative comparisons of Ethyl diphenylphosphinite with other ligands for the Suzuki-Miyaura coupling are not extensively documented in single reports. However, studies on various phosphine ligands provide insights into the general requirements for high catalytic activity. For instance, bulky, electron-rich monophosphine ligands are often effective for the coupling of challenging aryl chlorides.[5] Phosphinite ligands, in general, have been shown to be effective in Suzuki-Miyaura reactions.[8]

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhosAryl ChloridePhenylboronic AcidK₃PO₄Toluene/H₂O100High[5]
Indolyl PhosphineAryl ChloridePhenylboronic AcidK₃PO₄Toluene110>95[7]
Ethyl diphenylphosphiniteAryl BromidePhenylboronic AcidK₂CO₃Dioxane/H₂O80Data Not Available-

Note: Specific yield data for Ethyl diphenylphosphinite in a directly comparable Suzuki-Miyaura reaction was not available in the searched literature. Optimization of reaction conditions is recommended for specific substrate combinations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel are added a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and Ethyl diphenylphosphinite (4 mol%). A suitable solvent system (e.g., dioxane/water) is added, and the mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Limitations of Ethyl Diphenylphosphinite

Despite its utility, Ethyl diphenylphosphinite has several limitations that researchers should consider:

  • Air and Moisture Sensitivity: As a trivalent phosphorus compound, it is susceptible to oxidation, which can deactivate the catalyst and reduce reaction yields. Rigorous inert atmosphere techniques are required for its storage and handling.

  • Cost and Availability: While not as expensive as some highly specialized phosphine ligands, it can be more costly than simpler triarylphosphines.[8]

  • P-C Bond Cleavage: Under harsh reaction conditions, phosphine ligands can undergo P-C bond cleavage, leading to catalyst decomposition.[8]

  • Limited Comparative Data: A significant limitation for researchers is the lack of extensive, direct comparative studies against more modern, high-performance ligands. This makes it challenging to predict its performance for specific applications without empirical screening.

Alternative Phosphine Ligands

For researchers seeking alternatives, a wide array of phosphine ligands with varying steric and electronic properties are commercially available.

  • Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are known for their high activity in a broad range of cross-coupling reactions, particularly with challenging substrates.[4][5]

  • Bidentate Phosphines (e.g., Xantphos, dppf): These ligands can offer different selectivity and stability profiles compared to monodentate ligands.[6]

  • Indolyl Phosphines: These have shown high efficiency in Suzuki-Miyaura couplings of aryl chlorides.[7]

  • Phosphorinanes: This class of phosphine ligands offers a cost-effective alternative with tunable steric and electronic properties.[9]

The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations.

Conclusion

Ethyl diphenylphosphinite is a valuable reagent and ligand in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its utility is, however, tempered by its sensitivity to air and moisture and a lack of comprehensive comparative data against more modern ligands. For routine transformations and initial screenings, it can be a viable option. However, for challenging substrates or reactions requiring very high efficiency, researchers may find more specialized and robust ligands to be more suitable. This guide provides a foundation for understanding the applications and limitations of Ethyl diphenylphosphinite, empowering researchers to make informed decisions in their synthetic strategies.

References

Safety Operating Guide

Safe Disposal of Ethyl Dibutylphosphinite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl dibutylphosphinite is a pyrophoric compound, meaning it can spontaneously ignite upon contact with air.[1] Proper handling and disposal are critical to ensure laboratory safety. This guide provides detailed, step-by-step procedures for the safe disposal of residual and excess this compound. Adherence to these protocols is essential to mitigate the risk of fire and chemical burns.

I. Essential Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all necessary safety measures are in place. This includes working in a properly functioning fume hood with the sash at the lowest possible position and having a colleague notified of the procedure.[2][3]

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

CategoryRequirementRationale
Engineering Controls Fume Hood or Glove BoxTo contain flammable vapors and prevent accidental ignition.[3][4]
Safety ShieldProvides an additional barrier in case of splashes or exothermic reactions.[4]
Eyewash Station & Safety ShowerMust be within a 10-second travel time for immediate emergency use.[4][5]
Personal Protective Equipment (PPE) Flame-Resistant Lab Coat (e.g., Nomex)Protects against fire and chemical splashes. Synthetic materials like polyester should be avoided.[2]
Chemical Splash Goggles & Face ShieldEssential for protecting the eyes and face from splashes and potential explosions.[3][4]
Double Nitrile GlovesProvides a primary barrier against skin contact.[2] Consider heavy-duty or flame-resistant gloves for larger quantities.[4]

II. Step-by-Step Disposal Procedure for Residual this compound

This procedure details the quenching, or deactivation, of small amounts of this compound remaining in containers or on lab equipment.

A. Preparation and Dilution:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere, such as nitrogen or argon, within a fume hood.[2]

  • Solvent Dilution: Transfer the residual this compound to a reaction flask suitable for quenching. Dilute the pyrophoric material significantly with an unreactive, dry solvent like heptane or toluene.[4] This reduces the concentration and reactivity of the this compound.

B. Quenching Protocol:

  • Cooling: Place the flask containing the diluted this compound in an ice water or dry ice/isopropanol bath to manage the heat generated during neutralization.[6]

  • Initial Quenching: Slowly add isopropanol dropwise to the cooled, diluted solution while stirring. The slow addition is crucial to control the exothermic reaction.[4]

  • Secondary Quenching: After the initial reaction with isopropanol has subsided, slowly add methanol. Methanol is a more reactive quenching agent and will help ensure all the pyrophoric material is neutralized.[4]

  • Final Hydrolysis: Once the reaction with methanol is complete, cautiously add water dropwise to hydrolyze any remaining reactive pockets.[4]

C. Waste Management:

  • Container Rinsing: Any "empty" container that held this compound must be triple-rinsed with a dry, inert solvent.[1] These rinsates are also considered hazardous and must be quenched using the procedure described above.

  • Final Disposal: The fully quenched and neutralized solution can now be disposed of as hazardous waste according to your institution's guidelines.[1] The rinsed and dried container should be left open in the back of the fume hood for at least a week before being discarded.[1]

III. Emergency Procedures

In the event of a spill or fire, immediate and appropriate action is critical.

  • Spills: Do not attempt to clean up a spill of pyrophoric material. Evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.[1] Smothering agents like dry sand or powdered soda ash should be readily available.[2]

  • Fire: If a fire occurs, use a Class D fire extinguisher. Do not use water, as it can exacerbate the fire.[7] If clothing catches fire, use the "stop, drop, and roll" method and the safety shower.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching cluster_disposal Final Disposal A Don PPE & Work in Fume Hood B Dilute this compound with Inert Solvent (e.g., Toluene) A->B C Cool Reaction Flask (Ice Bath) B->C D Slowly Add Isopropanol C->D E Slowly Add Methanol D->E F Cautiously Add Water Dropwise E->F G Dispose of Quenched Solution as Hazardous Waste F->G H Triple Rinse 'Empty' Containers I Quench Rinsate H->I I->G J Air Dry Rinsed Container in Fume Hood

Caption: Workflow for the safe quenching and disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl Dibutylphosphinite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl dibutylphosphinite, a potentially hazardous chemical, to empower you with the knowledge to operate safely and effectively.

This compound is an organophosphorus compound that requires careful handling due to its potential reactivity and toxicity. Adherence to strict safety protocols is crucial to minimize risks and ensure the well-being of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be followed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. When working with this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Protects against splashes and potential explosions.
Skin Protection Flame-resistant lab coat (e.g., Nomex) over personal clothing.[2][3][4]Provides a barrier against spills and fire hazards. Avoid synthetic clothing.[2][4]
Chemical-resistant gloves (double-gloving recommended: nitrile inner, neoprene or butyl rubber outer).[2][3]Protects hands from chemical contact. Inspect gloves before each use.
Closed-toe shoes made of a chemical-resistant material.[2][5]Protects feet from spills.
Respiratory Protection Use in a well-ventilated fume hood is required.[2][6] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes the inhalation of harmful vapors.

Operational Plan: Handling Procedures

Due to its likely air- and moisture-sensitive nature, this compound must be handled with care to prevent degradation and potential pyrophoric reactions.[6] Many organophosphorus compounds are also toxic.[7][8]

Preparation and Handling:

  • Work Area: All manipulations should be performed in a certified chemical fume hood[2][6] or a glove box with an inert atmosphere (e.g., nitrogen or argon).[2][9]

  • Inert Atmosphere: Use Schlenk line techniques or a glovebox to handle the reagent and maintain an inert atmosphere to prevent contact with air and moisture.[2][10]

  • Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[4][11]

  • Transfer: For transferring the liquid, use a syringe or cannula technique.[2][4] Ensure all connections are secure to prevent leaks.

  • Spill Preparedness: Keep a container of powdered lime (calcium hydroxide) or sand readily accessible to smother any spills.[1] Do not use water on spills of air-reactive compounds.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood or Glovebox prep_ppe->prep_area prep_glass Dry Glassware Under Inert Gas prep_area->prep_glass prep_reagents Assemble Reagents and Equipment prep_glass->prep_reagents handle_transfer Transfer this compound (Syringe or Cannula) prep_reagents->handle_transfer Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction disp_quench Quench Excess Reagent handle_reaction->disp_quench Proceed to Disposal disp_waste Collect in Hazardous Waste Container disp_quench->disp_waste disp_cleanup Decontaminate Glassware and Work Area disp_waste->disp_cleanup

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Quenching Excess Reagent:

  • Excess or unreacted this compound must be quenched before disposal.[4]

  • Slowly add the reagent to a cooled (ice bath) solution of a less reactive alcohol, such as isopropanol, under an inert atmosphere.[4]

  • Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by water to ensure complete hydrolysis.[4]

Waste Collection and Disposal:

  • All quenched materials and solvent rinses should be collected in a clearly labeled hazardous waste container.[6]

  • Contaminated solid waste, such as gloves, paper towels, and septa, should also be placed in a designated solid hazardous waste container.

  • Empty reagent bottles should be rinsed three times with an inert, dry solvent. The rinsate must be collected and quenched as hazardous waste.[6] The rinsed bottle should be left open in the back of a fume hood for a week before disposal.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Decontamination:

  • All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Rinse with a suitable organic solvent (e.g., toluene or hexane), followed by the quenching procedure outlined above for the rinsate.

  • Finally, wash with soap and water.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.